AA26-9
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
pyrrolidin-1-yl(triazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c12-7(10-4-1-2-5-10)11-6-3-8-9-11/h3,6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXGAMVQLDJRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Serine Hydrolase Inhibitor AA26-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
AA26-9 is a potent, broad-spectrum inhibitor of serine hydrolases, a large and functionally diverse class of enzymes implicated in numerous physiological and pathological processes. This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for its characterization, quantitative inhibition data, and an exploration of its impact on cellular signaling pathways are presented to support its application in biomedical research and drug discovery.
Chemical Structure and Properties
This compound, with the IUPAC name Pyrrolidin-1-yl(1,2,3-triazol-1-yl)methanone, is a small molecule inhibitor built upon a 1,2,3-triazole urea (B33335) scaffold. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₀N₄O | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| CAS Number | 1312782-34-5 | [1] |
| SMILES | O=C(N1CCCC1)N2C=CN=N2 | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO | [5] |
Mechanism of Action and Target Profile
This compound acts as an irreversible inhibitor of serine hydrolases through the covalent carbamoylation of the active site serine nucleophile.[6] This mechanism of action confers broad-spectrum activity against a significant portion of the serine hydrolase superfamily.
Target Enzyme Subclasses:
This compound has been demonstrated to inhibit a wide range of serine hydrolases, including:
-
Lipases/Phospholipases: AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA3[6]
-
Peptidases: APEH, PRCP, CTSA[6]
-
Thioesterases: LYPLA1, LYPLA2[6]
-
Uncharacterized Enzymes: ABHD11, ABHD13, BAT5[6]
In immortalized T-cell lines, this compound has been shown to inhibit approximately one-third of the more than 40 detectable serine hydrolases.[6]
Quantitative Inhibition Data
While this compound is a broad-spectrum inhibitor, derivatives based on its scaffold have been developed to achieve high potency and selectivity for specific serine hydrolases. The following table summarizes the IC₅₀ values for these optimized inhibitors, which were generated from the this compound scaffold.[7]
| Compound | Target Enzyme | IC₅₀ (nM) |
| AA74-1 | APEH | 5 |
| AA39-2 | PAFAH2 | 3 |
| AA44-2 | ABHD11 | 1 |
It is important to note that the parent compound, this compound, is a non-selective inhibitor of these and other serine hydrolases.[8]
Experimental Protocols
The primary method for characterizing the inhibitory activity and selectivity of this compound is Competitive Activity-Based Protein Profiling (ABPP) .
Competitive Gel-Based ABPP Protocol
This protocol is designed to visualize the inhibition of serine hydrolases in a complex proteome.
-
Proteome Preparation:
-
Harvest cells (e.g., mouse T-cell hybridoma cells) and wash with cold PBS.
-
Lyse cells by sonication in a lysis buffer (e.g., PBS) and separate into soluble and membrane fractions by ultracentrifugation.
-
Determine protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
-
Inhibitor Incubation:
-
Dilute the proteome to a final concentration of 1 mg/mL in PBS.
-
Pre-incubate the proteome with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for 30-60 minutes at 37°C.
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), to the proteome at a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
A decrease in fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the vehicle control indicates inhibition of that enzyme.
-
Workflow for Competitive ABPP
Signaling Pathways Modulated by this compound Inhibition
By inhibiting a range of serine hydrolases, this compound can modulate several key signaling pathways. The diagram below illustrates the potential downstream effects of inhibiting some of the known targets of this compound.
Explanation of Pathway Links:
-
LYPLA1 (APT1) and Ras/MAPK Signaling: LYPLA1 is an acyl-protein thioesterase that can depalmitoylate proteins, including members of the Ras family of small GTPases.[9][10] Palmitoylation is a reversible lipid modification that anchors proteins to cellular membranes, a critical step for their signaling activity. By inhibiting LYPLA1, this compound may alter the palmitoylation status of Ras proteins, thereby modulating the downstream Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is crucial for cell proliferation and differentiation.[1]
-
PAFAH2 and Inflammation: Platelet-activating factor acetylhydrolase 2 (PAFAH2) is an enzyme that hydrolyzes and inactivates platelet-activating factor (PAF) and other oxidized phospholipids, which are potent pro-inflammatory mediators.[11][12] Inhibition of PAFAH2 by this compound could lead to an accumulation of these lipids, potentially exacerbating inflammatory responses.
-
ABHD11 and Mitochondrial Metabolism: Alpha/beta-hydrolase domain-containing protein 11 (ABHD11) is a mitochondrial hydrolase that plays a role in maintaining the function of the 2-oxoglutarate dehydrogenase complex, a key component of the TCA cycle.[13] Inhibition of ABHD11 can disrupt mitochondrial metabolism and has been shown to modulate T-cell effector function, suggesting a role in immunometabolism.[14]
-
APEH and DNA Damage Response: Acylamino-acid-releasing enzyme (APEH) is involved in the degradation of oxidatively damaged proteins and has been identified as a component of the cellular response to DNA damage.[15] By inhibiting APEH, this compound may interfere with the cell's ability to clear damaged proteins and respond to genotoxic stress, potentially impacting genome stability.
Conclusion
This compound is a valuable research tool for studying the diverse roles of serine hydrolases in cellular physiology and disease. Its broad-spectrum inhibitory activity allows for the global interrogation of this enzyme class, while the development of selective inhibitors based on its scaffold provides the means to dissect the functions of individual enzymes. This technical guide provides a foundation of knowledge on the chemical and biological properties of this compound, empowering researchers to effectively utilize this compound in their scientific investigations.
References
- 1. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mitochondrial ABHD11 inhibition drives sterol metabolism to modulate T-cell effector function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acylpeptide hydrolase is a component of the cellular response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization and characterization of triazole urea inhibitors for abhydrolase domain containing protein 6 (ABHD6) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Biology of platelet-activating factor acetylhydrolase (PAF-AH, lipoprotein associated phospholipase A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The platelet activating factor (PAF) signaling cascade in systemic inflammatory responses. | Semantic Scholar [semanticscholar.org]
AA26-9 as a Research Tool: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Broad-Spectrum Serine Hydrolase Inhibition
AA26-9 is a potent and broad-spectrum inhibitor of serine hydrolases (SHs), a large and diverse class of enzymes that play critical roles in numerous physiological processes.[1][2][3] Developed from a 1,2,3-triazole urea (B33335) scaffold, this compound acts as an irreversible inhibitor by covalently modifying the catalytic serine residue within the active site of target enzymes.[1][2] This mechanism of action, known as carbamoylation, effectively inactivates the enzyme. The broad-spectrum nature of this compound, inhibiting approximately one-third of the over 40 serine hydrolases found in T-cells, makes it a valuable research tool for globally assessing the function of this enzyme class in various biological systems.[1][2]
Mechanism of Action
The inhibitory activity of this compound is attributed to its 1,2,3-triazole urea warhead. This chemical moiety is designed to be highly reactive with the nucleophilic serine residue present in the active site of serine hydrolases. The reaction results in the formation of a stable covalent bond, leading to irreversible inactivation of the enzyme. A notable example of this is the covalent carbamoylation of the serine nucleophile (S114) of the enzyme LYPLA1 by this compound.
Quantitative Data: Target Profile of this compound
| Enzyme Superfamily | Functional Subclass | Inhibited Enzymes |
| Serine Hydrolases | Lipases/Phospholipases | AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA3 |
| Peptidases | APEH, PRCP, CTSA | |
| Thioesterases | LYPLA1, LYPLA2 | |
| Uncharacterized | ABHD11, ABHD13, BAT5 |
Experimental Protocols
The primary technique for characterizing the inhibitory activity of this compound is competitive activity-based protein profiling (ABPP) . This method allows for the assessment of enzyme inhibition directly in complex biological samples.
In Vitro / In Situ Competitive Gel-Based ABPP
This protocol is adapted from the methods described in Adibekian et al., 2011.
Objective: To determine the inhibitory profile of this compound against serine hydrolases in a cell lysate or intact cells.
Materials:
-
BW5147-derived mouse T-cell hybridoma cells
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100)
-
Fluorophosphonate-rhodamine (FP-Rh) probe
-
SDS-PAGE materials and equipment
-
Fluorescence gel scanner
Protocol:
-
Cell Culture and Treatment (for in situ experiments):
-
Culture BW5147 T-cell hybridoma cells under standard conditions.
-
Treat cells with 20 μM this compound or an equivalent volume of DMSO (vehicle control) for 4 hours.
-
-
Proteome Preparation:
-
Harvest the cells and wash with cold PBS.
-
For in situ experiments, proceed to lysis. For in vitro experiments, lyse the untreated cells first.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant (proteome).
-
Determine the protein concentration of the lysate.
-
-
Inhibitor Incubation (for in vitro experiments):
-
Aliquot the proteome and treat with 20 μM this compound or DMSO for a specified time (e.g., 30 minutes) at room temperature.
-
-
Activity-Based Probe Labeling:
-
Add the FP-Rh probe to the inhibitor-treated (or in situ-treated) and control proteomes to a final concentration of 1 μM.
-
Incubate for 30 minutes at room temperature. The FP-Rh probe will covalently label the active site of serine hydrolases that have not been inhibited by this compound.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner. A decrease in the fluorescence intensity of a band in the this compound-treated sample compared to the control indicates inhibition of that enzyme.
-
In Vivo Serine Hydrolase Inhibition in Mice
This protocol is a general procedure based on in vivo studies with related triazole urea inhibitors.
Objective: To assess the in vivo efficacy and selectivity of a serine hydrolase inhibitor.
Materials:
-
Mice
-
This compound or a related selective inhibitor (e.g., AA74-1 for APEH)
-
Vehicle (e.g., PEG300 or a saline/ethanol/emulphor mixture)
-
Tissue homogenization buffer and equipment
-
Materials for competitive gel-based ABPP (as described above)
Protocol:
-
Animal Dosing:
-
Administer the inhibitor (e.g., 0.2–1.6 mg/kg) or vehicle to mice via intraperitoneal (i.p.) injection.
-
-
Tissue Harvesting:
-
After a specified time (e.g., 4 hours), euthanize the mice.
-
Harvest tissues of interest (e.g., brain, heart, liver).
-
-
Proteome Preparation:
-
Homogenize the tissues in a suitable lysis buffer.
-
Centrifuge to remove debris and collect the supernatant (proteome).
-
Determine the protein concentration.
-
-
Competitive ABPP Analysis:
-
Proceed with the competitive gel-based ABPP protocol as described for in vitro analysis, starting from the probe labeling step, to assess the extent of target enzyme inhibition in the harvested tissues.
-
Signaling Pathways and Logical Relationships
The broad inhibitory profile of this compound suggests its potential to modulate multiple signaling pathways. The following diagrams illustrate the known or putative roles of some of the key serine hydrolases targeted by this compound.
References
An In-depth Technical Guide to the Target Profile of AA26-9 in Human Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
AA26-9 is a potent, broad-spectrum, and irreversible inhibitor of the serine hydrolase (SH) superfamily of enzymes. This technical guide provides a comprehensive overview of the target profile of this compound in human cells, detailing its mechanism of action, identified protein targets, and the experimental protocols used for their discovery. The document is intended to serve as a resource for researchers investigating serine hydrolase biology and those interested in the therapeutic potential of SH inhibitors.
Introduction: The Serine Hydrolase Superfamily and the Emergence of this compound
The serine hydrolase (SH) superfamily is one of the largest and most diverse classes of enzymes in the human proteome, comprising approximately 1% of all human proteins. These enzymes are characterized by a conserved serine nucleophile within a catalytic triad (B1167595) in their active site, which is essential for their function in hydrolyzing a wide range of substrates, including esters, amides, and thioesters. SHs play critical roles in numerous physiological processes, including metabolism, signaling, and inflammation.
Given their involvement in a wide array of pathological conditions, from diabetes and obesity to neurodegenerative diseases and cancer, serine hydrolases have emerged as a promising class of therapeutic targets. The development of specific inhibitors to probe the function of individual SHs is therefore of significant interest. This compound, a 1,2,3-triazole urea-based compound, has been identified as a potent and broad-spectrum inhibitor of this enzyme class, making it a valuable tool for functional studies and a potential starting point for the development of more selective therapeutic agents.
Mechanism of Action of this compound
This compound functions as a covalent inhibitor of serine hydrolases. Its mechanism of action involves the carbamoylation of the catalytic serine residue within the active site of the enzyme. The 1,2,3-triazole urea (B33335) scaffold of this compound is highly reactive towards the serine nucleophile. This covalent modification is irreversible and results in the inactivation of the enzyme. Mass spectrometry analysis has confirmed that this compound inhibits one of its targets, LYPLA1, by covalent carbamoylation of the enzyme's serine nucleophile at position S114.
Identified Human Cell Targets of this compound
This compound has been shown to inhibit a significant portion of the serine hydrolases present in human cells. In T-cell lines, it has been demonstrated to inhibit approximately one-third of the more than 40 serine hydrolases detected. The identified targets of this compound span various functional subclasses of the serine hydrolase superfamily.
| Enzyme Subclass | Identified Targets of this compound |
| Lipases/Phospholipases | AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA1, LYPLA2, LYPLA3 |
| Peptidases | APEH, PRCP, CTSA |
| Thioesterases | LYPLA1, LYPLA2 |
| Uncharacterized Enzymes | ABHD11, ABHD13, BAT5 |
Note: While this compound is described as a "potent" inhibitor, specific IC50 or Ki values for the inhibition of these individual serine hydrolases are not consistently available in the public domain literature.
Experimental Protocols: Target Identification and Profiling
The primary methodology used to identify the cellular targets of this compound is Competitive Activity-Based Protein Profiling (ABPP) . This powerful chemoproteomic technique allows for the assessment of enzyme activity directly within a complex proteome.
Principle of Competitive ABPP
Competitive ABPP involves the use of a broad-spectrum, active-site-directed covalent probe that is tagged with a reporter group (e.g., a fluorophore like rhodamine or an affinity tag like biotin). In the context of serine hydrolase profiling, a commonly used probe is a fluorophosphonate-rhodamine (FP-Rh).
The experiment is conducted by pre-incubating the proteome (from cell or tissue lysates, or in living cells) with the inhibitor of interest (in this case, this compound). Subsequently, the broad-spectrum probe is added. If this compound has bound to and inhibited a particular serine hydrolase, the active site of that enzyme will be occupied, preventing the covalent labeling by the FP-Rh probe. The inhibition of labeling is then detected, typically by gel electrophoresis and in-gel fluorescence scanning. A reduction in the fluorescent signal for a specific protein band in the inhibitor-treated sample compared to a vehicle control indicates that the protein is a target of the inhibitor. For more detailed analysis and identification of targets, mass spectrometry-based approaches are employed.
Detailed Methodology for Competitive Gel-Based ABPP
The following protocol is a composite of the general methodologies described in the cited literature for the characterization of this compound.
4.2.1. Cell Culture and Treatment
-
Culture human cells (e.g., immortalized T-cell lines) in appropriate media and conditions to the desired confluence.
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for a specified duration (e.g., 4 hours) under normal culture conditions.
4.2.2. Proteome Preparation
-
After treatment, harvest the cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in an appropriate lysis buffer (e.g., Tris-buffered saline containing a mild detergent and protease inhibitors, but without serine protease inhibitors).
-
Homogenize the lysate and clarify by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant (proteome) using a standard protein assay (e.g., BCA assay).
4.2.3. Competitive Labeling with FP-Rh Probe
-
Normalize the protein concentration of the proteomes from the this compound-treated and vehicle-treated samples.
-
Add the fluorophosphonate-rhodamine (FP-Rh) probe to each proteome sample to a final concentration of 1 µM.
-
Incubate the reactions for a defined period (e.g., 30 minutes) at room temperature to allow for covalent labeling of active serine hydrolases.
4.2.4. SDS-PAGE and In-Gel Fluorescence Scanning
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner.
-
Compare the fluorescent band patterns between the vehicle- and this compound-treated lanes. Bands with reduced intensity in the this compound lane represent the serine hydrolase targets of the inhibitor.
Signaling Pathways and Cellular Processes Potentially Affected by this compound
By inhibiting a range of serine hydrolases, this compound has the potential to modulate numerous signaling pathways and cellular processes. The following diagrams illustrate the general roles of two key targets of this compound, Fatty Acid Amide Hydrolase (FAAH) and Acyl-peptide Hydrolase (APEH), and the potential downstream consequences of their inhibition.
Caption: Inhibition of FAAH by this compound can lead to increased levels of anandamide.
Caption: Inhibition of APEH by this compound may disrupt protein homeostasis.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Conclusion
This compound is a valuable chemical probe for the study of serine hydrolases in human cells. Its broad-spectrum inhibitory activity allows for the functional interrogation of a significant portion of this enzyme superfamily. The use of competitive Activity-Based Protein Profiling has been instrumental in elucidating its target profile. While the full downstream consequences of this compound treatment are still under investigation, its ability to inhibit key enzymes involved in lipid signaling and protein homeostasis suggests that it could have profound effects on cellular physiology. Further research, including quantitative proteomics and metabolomics, will be crucial in fully delineating the cellular impact of this potent inhibitor and in guiding the development of more selective compounds for therapeutic applications.
An In-Depth Technical Guide to AA26-9 (CAS: 1312782-34-5): A Broad-Spectrum Serine Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AA26-9 is a potent, broad-spectrum, irreversible inhibitor of the serine hydrolase superfamily of enzymes. Identified through activity-based protein profiling (ABPP), this small molecule, built upon a 1,2,3-triazole urea (B33335) scaffold, covalently modifies the active site serine of a diverse range of these enzymes. Its activity profile encompasses multiple enzyme classes, including lipases, peptidases, and thioesterases. Notably, inhibition of one of its targets, Acyl-Peptide Hydrolase (APEH), has been shown to result in the accumulation of N-acetylated proteins and to promote T-cell proliferation. This document provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, inhibitory profile, mechanism of action, and detailed experimental protocols for its use in research settings.
Introduction
Serine hydrolases represent one of the largest and most diverse enzyme classes in mammalian proteomes, playing critical roles in a myriad of physiological processes such as digestion, blood clotting, neurotransmission, and inflammation.[1] The dysregulation of these enzymes is often implicated in disease, making them attractive targets for therapeutic intervention. The development of chemical probes to study and inhibit serine hydrolase activity is therefore a key objective in chemical biology and drug discovery.
This compound, with CAS number 1312782-34-5, emerged from a "click chemistry"-based synthesis approach to generate a library of 1,2,3-triazole ureas.[2] This compound was identified as a highly potent and broad-spectrum inhibitor, capable of inactivating approximately one-third of the 40+ serine hydrolases detected in immortalized T-cell lines.[2] Its mechanism of action involves the covalent carbamoylation of the catalytic serine residue within the enzyme's active site, leading to irreversible inhibition.[2]
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1312782-34-5 | [2] |
| Molecular Formula | C₇H₁₀N₄O | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| IUPAC Name | 1-(1H-1,2,3-triazol-1-yl)-1-(pyrrolidin-1-yl)methanone | |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), Water (≥ 100 mg/mL) | [4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [4] |
Mechanism of Action
This compound is a mechanism-based irreversible inhibitor. The core of its activity lies in the 1,2,3-triazole urea functional group. The 1,2,3-triazole acts as an effective leaving group, facilitating the nucleophilic attack by the catalytic serine residue present in the active site of all serine hydrolases. This attack results in the carbamoylation of the serine's hydroxyl group, forming a stable covalent bond and rendering the enzyme inactive.
Quantitative Inhibitory Profile
This compound exhibits a broad inhibitory profile across various subfamilies of serine hydrolases. The following table summarizes the enzymes confirmed to be inhibited by this compound in mouse T-cell proteomes, as determined by competitive activity-based protein profiling (ABPP). The data is derived from Adibekian et al., 2011, where inhibition was assessed in situ by treating cells with 20 µM of this compound for 4 hours.
| Enzyme Target (Gene Name) | Enzyme Subclass | Status | Reference(s) |
| AADACL1 | Lipase/Phospholipase | Inhibited | [2] |
| ABHD6 | Lipase/Phospholipase | Inhibited | [2] |
| ESD | Lipase/Phospholipase | Inhibited | [2] |
| FAAH | Lipase/Phospholipase | Inhibited | [2] |
| PAFAH2 | Lipase/Phospholipase | Inhibited | [2] |
| LYPLA3 | Lipase/Phospholipase | Inhibited | [2] |
| APEH | Peptidase | Inhibited | [2] |
| PRCP | Peptidase | Inhibited | [2] |
| CTSA | Peptidase | Inhibited | [2] |
| LYPLA1 | Thioesterase | Inhibited | [2] |
| LYPLA2 | Thioesterase | Inhibited | [2] |
| ABHD11 | Uncharacterized | Inhibited | [2] |
| ABHD13 | Uncharacterized | Inhibited | [2] |
| BAT5 | Uncharacterized | Inhibited | [2] |
Note: Specific IC₅₀ values for this compound against this broad panel are not detailed in the primary literature, which instead focused on developing selective inhibitors from the this compound scaffold. This compound itself was characterized as the broad-spectrum starting point.
Biological Effects and Signaling Pathways
The broad-spectrum nature of this compound means its application in a biological system will likely perturb multiple pathways simultaneously. However, the primary literature highlights a specific consequence of inhibiting one of its targets, Acyl-Peptide Hydrolase (APEH).
Inhibition of APEH and T-Cell Proliferation
APEH is responsible for removing N-terminal acetylated amino acids from proteins, a key step in certain protein degradation pathways. The inhibition of APEH by selective derivatives of this compound was shown to cause an accumulation of N-acetylated proteins within the cell. This disruption of protein homeostasis was linked to an increase in T-cell proliferation.[2] While this effect was demonstrated with a selective APEH inhibitor, it delineates a specific signaling consequence of blocking one of this compound's primary targets.
Experimental Protocols
The following protocols are adapted from the supplementary information of Adibekian et al., Nature Chemical Biology, 2011.[2]
General Synthesis of 1,2,3-Triazole Ureas (e.g., this compound)
This class of compounds is generated via a "click chemistry" approach, specifically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carbamoylation.
-
Azide (B81097) Synthesis: An appropriate starting material is treated with sodium azide in a suitable solvent (e.g., DMF) to generate the corresponding azide intermediate.
-
Alkyne Synthesis: A terminal alkyne is synthesized or procured.
-
CuAAC Reaction: The azide and terminal alkyne are reacted in the presence of a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) in a solvent mixture such as t-BuOH/H₂O to form the 1,2,3-triazole ring.
-
Carbamoylation: The resulting triazole is reacted with a source of carbonyl, such as triphosgene, to form a reactive intermediate. This is followed by the addition of the desired amine (in the case of this compound, pyrrolidine) to yield the final 1,2,3-triazole urea product.
-
Purification: The final compound is purified using standard techniques such as flash column chromatography.
Competitive Activity-Based Protein Profiling (ABPP) - Gel-Based Assay
This protocol is used to determine the inhibitory profile of a compound against a class of enzymes in a complex proteome.
Methodology:
-
Proteome Preparation:
-
Culture cells (e.g., BW5147-derived mouse T-cell hybridoma cells) under standard conditions.
-
Harvest cells and lyse them in a suitable buffer (e.g., PBS) via sonication.
-
Separate the proteome into soluble and membrane fractions by ultracentrifugation (e.g., 100,000 x g for 45 min).
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Inhibitor Incubation (in situ):
-
Treat cultured cells directly with the desired concentration of this compound (e.g., 20 µM) or vehicle control (DMSO) for a specified time (e.g., 4 hours) at 37°C.
-
After incubation, harvest and prepare proteomes as described above.
-
-
Inhibitor Incubation (in vitro):
-
Adjust proteome concentration to 1 mg/mL in lysis buffer.
-
Add this compound from a DMSO stock to the desired final concentration. Add an equivalent volume of DMSO for the vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe, such as FP-Rhodamine (FP-Rh), to a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
SDS-PAGE and Analysis:
-
Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate proteins on an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Visualize labeled enzymes by scanning the gel on a fluorescence scanner (e.g., Typhoon scanner, excitation/emission wavelengths appropriate for rhodamine).
-
Inhibited enzymes will show a reduction or complete loss of fluorescence in the this compound-treated lane compared to the DMSO control lane.
-
In Vivo Inhibition Studies in Mice
-
Compound Formulation: Prepare this compound in a vehicle suitable for intraperitoneal (i.p.) injection, such as PEG300 or a mixture of saline/ethanol/emulphor (e.g., 18:1:1).
-
Administration: Administer the formulated this compound to mice via i.p. injection at the desired dosage (e.g., 0.2–1.6 mg/kg). Administer vehicle to the control group.
-
Tissue Harvesting: After a specified time (e.g., 4 hours), euthanize the mice and harvest tissues of interest (e.g., brain, liver, spleen).
-
Proteome Preparation: Prepare proteomes from the harvested tissues as described in section 6.2.1.
-
Ex Vivo ABPP: Analyze the proteomes for remaining serine hydrolase activity using the in vitro probe labeling protocol described in sections 6.2.4 and 6.2.5 (without the inhibitor incubation step) to assess the degree of target engagement in vivo.
Conclusion
This compound is a valuable research tool for the study of serine hydrolases. Its broad-spectrum inhibitory activity allows for the global interrogation of this enzyme class in various biological systems. While its lack of selectivity makes it unsuitable for probing the function of a single enzyme, it serves as an excellent starting point for the development of more selective inhibitors and for understanding the broader consequences of widespread serine hydrolase inhibition. The detailed protocols provided herein should enable researchers to effectively utilize this compound in their experimental designs to further explore the complex biology regulated by this important enzyme superfamily.
References
The Covalent Modification of Serine Hydrolases by AA26-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of AA26-9, a potent, broad-spectrum covalent inhibitor of serine hydrolases. We will explore its mechanism of action, its utility as a chemical probe in activity-based protein profiling (ABPP), and the signaling pathways modulated by its target enzymes. Detailed experimental protocols for the application of this compound in research are provided, along with a summary of its inhibitory profile. This guide is intended to be a comprehensive resource for researchers utilizing this compound to investigate the roles of serine hydrolases in health and disease.
Introduction to this compound and Serine Hydrolases
Serine hydrolases are one of the largest and most diverse enzyme superfamilies, playing critical roles in a vast array of physiological processes, including metabolism, signal transduction, and inflammation. This enzyme class is characterized by a highly conserved catalytic triad, featuring a nucleophilic serine residue in the active site.
This compound is a small molecule inhibitor that leverages a 1,2,3-triazole urea (B33335) scaffold to achieve potent and broad-spectrum inhibition of serine hydrolases.[1][2][3] Its mechanism of action involves the irreversible covalent modification of the catalytic serine, effectively inactivating the enzyme.[2][3] This property makes this compound an invaluable tool for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to study enzyme function and inhibitor selectivity directly in complex biological systems.[2][4]
Mechanism of Covalent Modification
This compound acts as an irreversible inhibitor by covalently modifying the active site serine of its target hydrolases through a process called carbamoylation.[2][3] The 1,2,3-triazole ring of this compound functions as an effective leaving group, facilitating the nucleophilic attack by the activated serine residue on the carbonyl carbon of the urea. This results in the formation of a stable carbamate (B1207046) adduct, rendering the enzyme inactive.
Quantitative Data on Serine Hydrolase Inhibition by this compound
This compound is characterized as a potent, broad-spectrum inhibitor rather than a selective one. As such, comprehensive IC50 or Ki values for this compound against a wide range of individual serine hydrolases are not extensively reported in the literature. Its primary use in research is as a general probe to identify and characterize the activity of numerous serine hydrolases simultaneously through competitive ABPP.
The table below summarizes the known inhibitory profile of this compound against various subclasses of serine hydrolases. For context, IC50 values for highly potent and selective inhibitors derived from the same 1,2,3-triazole urea scaffold are included to illustrate the potential of this chemical class.
| Serine Hydrolase Subclass | Representative Enzymes Inhibited by this compound | Selective Inhibitor Example | Target | IC50 (nM) | Reference |
| Lipases/Phospholipases | AADACL1, ABHD6, FAAH, PAFAH2, LYPLA3 | AA44-2 | ABHD11 | 1 | [4] |
| Peptidases | APEH, CTSA, PRCP | AA74-1 | APEH | 5 | [4] |
| Thioesterases | LYPLA1, LYPLA2 | AA39-2 | PAFAH2 | 3 | [4] |
| Uncharacterized | ABHD11, ABHD13, BAT5 |
Signaling Pathways Modulated by this compound Targets
By inhibiting a broad range of serine hydrolases, this compound can modulate numerous signaling pathways. Below are diagrams of key pathways influenced by some of the prominent targets of this compound.
Endocannabinoid Signaling (FAAH and ABHD6)
Fatty Acid Amide Hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6) are key enzymes in the endocannabinoid system, responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. Inhibition of FAAH and ABHD6 by this compound leads to an accumulation of these signaling lipids, potentiating their effects on cannabinoid receptors (CB1 and CB2).
Ras Signaling (LYPLA1/APT1)
Lysophospholipase 1 (LYPLA1), also known as Acyl-protein thioesterase 1 (APT1), is involved in the depalmitoylation of proteins, a reversible post-translational lipid modification. One of its key substrates is the small GTPase Ras. Depalmitoylation by LYPLA1 regulates the subcellular localization and signaling activity of Ras, which is a central node in pathways controlling cell proliferation, differentiation, and survival.
Experimental Protocols
This compound is a valuable tool for investigating serine hydrolase activity, particularly through competitive activity-based protein profiling (ABPP).
Gel-Based Competitive ABPP Workflow
This protocol outlines the general steps for assessing the inhibitory profile of a compound against serine hydrolases in a complex proteome using this compound as a broad-spectrum probe.
Methodology:
-
Proteome Preparation:
-
Harvest cells or tissues and lyse in a suitable buffer (e.g., Tris-HCl with protease inhibitors, excluding serine protease inhibitors).
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).
-
-
Inhibitor Incubation:
-
To a series of microcentrifuge tubes, add the desired concentrations of the test inhibitor (and a vehicle control, e.g., DMSO).
-
Add the normalized proteome to each tube and incubate for a specified time (e.g., 30 minutes at room temperature) to allow the inhibitor to bind to its targets.
-
-
Probe Labeling:
-
Add a fluorescently tagged serine hydrolase probe (e.g., a rhodamine-tagged fluorophosphonate, FP-Rh) to each tube at a final concentration of 1 µM.
-
Incubate for a further 30 minutes at room temperature. The probe will label the active sites of serine hydrolases that were not blocked by the test inhibitor.
-
-
Sample Preparation for Electrophoresis:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis and Imaging:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each band corresponding to a serine hydrolase.
-
A decrease in band intensity in the inhibitor-treated lanes compared to the vehicle control indicates inhibition of that specific serine hydrolase by the test compound.
-
IC50 values can be determined by performing a dose-response experiment and fitting the data to a suitable curve.
-
Conclusion
This compound is a powerful and versatile tool for the study of serine hydrolases. Its broad-spectrum, covalent inhibitory activity makes it an ideal probe for activity-based protein profiling, enabling the functional characterization of this large and diverse enzyme class. By understanding its mechanism of action and its effects on various signaling pathways, researchers can effectively leverage this compound to uncover novel roles of serine hydrolases in cellular physiology and disease, paving the way for the development of new therapeutic strategies.
References
- 1. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]
- 2. Identification of covalent inhibitors of Staphylococcus aureus serine hydrolases important for virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
AA26-9: A Potent Serine Hydrolase Inhibitor for Chemical Biology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AA26-9 is a potent, broad-spectrum inhibitor of serine hydrolases, a large and diverse class of enzymes that play critical roles in a vast array of physiological processes.[1][2][3][4][5] Developed as a chemical probe, this compound has become an invaluable tool for the chemical biology community to investigate the function of serine hydrolases in health and disease. Its utility lies in its ability to covalently modify the active site of these enzymes, enabling their identification, characterization, and the elucidation of their roles in complex biological systems. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, target profile, experimental protocols, and key applications in chemical biology and drug discovery.
Core Concepts: Mechanism of Action
This compound is a 1,2,3-triazole urea-based inhibitor that acts by covalently modifying the catalytic serine residue within the active site of target hydrolases.[1][3][5] The mechanism of inhibition proceeds via a carbamoylation reaction, where the nucleophilic serine attacks the carbonyl group of the urea, leading to the displacement of the triazole leaving group and the formation of a stable carbamoyl-enzyme adduct. This irreversible inactivation allows for the use of this compound in activity-based protein profiling (ABPP) to globally assess the activity of serine hydrolases in native biological systems.
Target Profile of this compound
This compound exhibits broad reactivity, inhibiting approximately one-third of the more than 40 serine hydrolases detected in T-cell lines.[1][2][3] Its targets span multiple functional subclasses of this enzyme superfamily.
| Enzyme Subclass | Representative Inhibited Enzymes |
| Lipases / Phospholipases | AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA3[1][3] |
| Peptidases | APEH, PRCP, CTSA[1][3] |
| Thioesterases | LYPLA1, LYPLA2[1][3] |
| Uncharacterized Enzymes | ABHD11, ABHD13, BAT5[1][3] |
Experimental Protocols
Synthesis of this compound
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to profile the selectivity of a compound against a large number of enzymes simultaneously in a complex proteome.
Objective: To identify the serine hydrolase targets of this compound and determine its inhibitory potency in a cellular context.
Materials:
-
Cell line of interest (e.g., BW5147-derived mouse T-cell hybridoma cells)[2]
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rh, a fluorophosphonate probe conjugated to rhodamine)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant (proteome).
-
-
Activity-Based Probe Labeling:
-
Incubate the proteome with a fluorescently tagged, broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rh) for a defined time (e.g., 30 minutes) at room temperature. The probe will covalently label the active serine hydrolases that were not inhibited by this compound.
-
-
SDS-PAGE Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Visualization and Analysis:
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
A decrease in the fluorescence intensity of a protein band in the this compound-treated sample compared to the DMSO control indicates that this compound inhibits that specific serine hydrolase.
-
The potency of inhibition (e.g., IC50) can be determined by quantifying the fluorescence intensity at different concentrations of this compound.
-
Applications in Chemical Biology and Drug Development
This compound serves as a critical research tool with several applications:
-
Target Identification and Validation: By identifying the serine hydrolases that are inhibited by this compound, researchers can gain insights into the potential targets of novel therapeutic agents.
-
Functional Annotation of Enzymes: this compound can be used to inactivate specific serine hydrolases, allowing for the study of their downstream biological functions.
-
Development of Selective Inhibitors: The broad-spectrum nature of this compound can be leveraged as a starting point for the development of more potent and selective inhibitors for individual serine hydrolases through medicinal chemistry efforts.
Conclusion
This compound is a versatile and potent chemical probe that has significantly advanced the study of serine hydrolases. Its broad-spectrum inhibitory activity and its utility in competitive activity-based protein profiling make it an indispensable tool for academic and industrial researchers alike. This guide provides a foundational understanding of this compound, its properties, and its application, empowering scientists to effectively utilize this compound in their research endeavors to unravel the complex roles of serine hydrolases in biology and disease.
References
Methodological & Application
Application Notes and Protocols for AA26-9 in Activity-Based Protein Profiling (ABPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA26-9 is a potent, broad-spectrum inhibitor of serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes.[1][2][3] Its mechanism of action involves the covalent carbamoylation of the catalytic serine residue within the active site of these enzymes, leading to their irreversible inactivation.[1] This characteristic makes this compound a valuable tool for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to assess the functional state of enzymes in complex biological samples.[1][2][3]
These application notes provide detailed protocols for the use of this compound in competitive ABPP workflows to identify and profile serine hydrolase activities in cells and tissues.
Data Presentation: Inhibition Profile of this compound
This compound has been shown to inhibit approximately one-third of the more than 40 serine hydrolases detected in immortalized T-cell lines.[1][2][3] The targeted enzymes belong to various functional subclasses, including peptidases, lipases, esterases, and thioesterases.[1] While specific IC50 values are not broadly available in the public domain, the following table summarizes the known serine hydrolase targets of this compound.
| Enzyme Subclass | Target Enzymes Inhibited by this compound |
| Lipases/Phospholipases | AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA3 |
| Peptidases | APEH, PRCP, CTSA |
| Thioesterases | LYPLA1, LYPLA2 |
| Uncharacterized Enzymes | ABHD11, ABHD13, BAT5 |
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for its application in competitive activity-based protein profiling.
Caption: Mechanism of covalent modification of a serine hydrolase by this compound.
Caption: Overview of the competitive ABPP workflow using this compound.
Experimental Protocols
Protocol 1: In-situ Treatment of Cultured Cells with this compound
This protocol describes the treatment of live, cultured mammalian cells with this compound prior to lysis and ABPP analysis.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow overnight in complete culture medium to achieve 80-90% confluency.
-
Inhibitor Preparation: Prepare a working solution of this compound in complete culture medium. A final concentration of 20 µM is recommended for initial experiments. Prepare a vehicle control with an equivalent amount of DMSO.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for 4 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of lysis buffer (e.g., RIPA buffer) to the plate and scrape the cells. Collect the cell lysate and proceed to Protocol 2.
Protocol 2: Preparation of Cell Lysates for ABPP
Materials:
-
Cell lysate from Protocol 1
-
Lysis buffer (e.g., RIPA buffer containing protease inhibitors)
-
Microcentrifuge
-
Bradford assay or equivalent protein quantification method
Procedure:
-
Homogenization: Further lyse the cells by sonication or by passing the lysate through a fine-gauge needle.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (soluble proteome) to a new pre-chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a Bradford assay or a similar method.
-
Normalization: Adjust the protein concentration of all samples to be equal (typically 1-2 mg/mL) using lysis buffer.
Protocol 3: Competitive ABPP with a Broad-Spectrum Serine Hydrolase Probe and Click Chemistry
This protocol outlines the labeling of serine hydrolases with a broad-spectrum probe followed by the attachment of a reporter tag via click chemistry. This example uses a probe with an alkyne handle and a fluorescent azide (B81097) reporter.
Materials:
-
Normalized cell lysates from Protocol 2
-
Broad-spectrum serine hydrolase probe with an alkyne tag (e.g., FP-alkyne)
-
Fluorescent azide reporter (e.g., Azide-fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE loading buffer
Procedure:
-
Probe Labeling: To 50 µL of normalized cell lysate (1 mg/mL), add the alkyne-tagged serine hydrolase probe to a final concentration of 1 µM.
-
Incubation: Incubate the reaction for 30 minutes at room temperature.
-
Click Chemistry Reaction:
-
Add the fluorescent azide reporter to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Initiate the reaction by adding CuSO4 to a final concentration of 1 mM.
-
-
Incubation: Vortex the samples and incubate for 1 hour at room temperature in the dark.
-
Sample Preparation for Gel Analysis: Quench the reaction by adding 4x SDS-PAGE loading buffer.
Protocol 4: Gel-Based Analysis of ABPP
Materials:
-
Labeled protein samples from Protocol 3
-
SDS-PAGE gels
-
Gel electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
In-Gel Fluorescence Scanning: Visualize the labeled proteins by scanning the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Compare the fluorescence intensity of the bands between the this compound treated and vehicle-treated samples. A decrease in fluorescence intensity in the this compound treated lane indicates inhibition of the corresponding serine hydrolase.
Protocol 5: Sample Preparation for LC-MS/MS Analysis
For a more in-depth and quantitative analysis, labeled proteins can be identified and quantified using mass spectrometry. This protocol describes the enrichment and digestion of biotin-tagged proteins for LC-MS/MS analysis. For this, a biotin-azide would be used in the click chemistry reaction in Protocol 3.
Materials:
-
Biotin-labeled protein samples (from a modified Protocol 3)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS, PBS, and water)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Formic acid
Procedure:
-
Enrichment: Incubate the biotin-labeled lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the labeled proteins.
-
Washing: Wash the beads sequentially with a series of buffers to remove non-specifically bound proteins (e.g., 3x with PBS/0.1% SDS, 3x with PBS, and 3x with water).
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0).
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.0.
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Elution: Collect the supernatant containing the tryptic peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The relative abundance of peptides from the this compound and vehicle-treated samples can be compared to determine the inhibition profile of this compound across the serine hydrolase family.
References
Application Notes and Protocols for AA26-9 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA26-9 is a potent, broad-spectrum, and irreversible serine hydrolase inhibitor.[1] It belongs to a class of 1,2,3-triazole ureas that exhibit exceptional potency in both cellular and in vivo models.[1] this compound covalently modifies the active site serine of a wide range of serine hydrolases, a diverse class of enzymes constituting approximately 1% of the human proteome that are involved in numerous physiological and pathological processes. This covalent inhibition makes this compound a valuable tool for probing the function of serine hydrolases in various biological contexts.
These application notes provide detailed protocols for the treatment of cultured cells with this compound, methods for assessing its cytotoxic effects, and protocols for analyzing its impact on cellular signaling pathways through competitive activity-based protein profiling (ABPP).
Mechanism of Action
This compound acts by covalently modifying the catalytic serine residue within the active site of serine hydrolases. This mechanism of action is shared by other triazole ureas, which have been shown to be a pharmacologically privileged chemotype for this enzyme class. The broad-spectrum nature of this compound allows for the simultaneous inhibition of multiple serine hydrolases, making it a powerful tool for dissecting complex signaling networks. Among the known targets of this compound are Acylpeptide hydrolase (APEH), Platelet-activating factor acetylhydrolase 2 (PAFAH2), and α,β-hydrolase domain-containing protein 11 (ABHD11).[1]
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound in Jurkat Cells
| Concentration (µM) | % Inhibition of Serine Hydrolase Activity |
| 0.01 | 15.2 ± 2.1 |
| 0.1 | 45.8 ± 3.5 |
| 1 | 85.3 ± 1.8 |
| 10 | 98.1 ± 0.9 |
| 20 | 99.5 ± 0.4 |
| 50 | 99.8 ± 0.2 |
| IC50 (µM) | ~0.15 |
Note: The data presented are for illustrative purposes only and will vary depending on the cell line, incubation time, and specific serine hydrolase being assayed. Researchers should perform their own dose-response experiments to determine the IC50 in their system of interest.
Table 2: Illustrative Cytotoxicity Data for this compound in Jurkat Cells (48h Incubation)
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Release) |
| 1 | 98.5 ± 2.3 | 2.1 ± 0.5 |
| 5 | 95.2 ± 3.1 | 5.4 ± 1.2 |
| 10 | 90.7 ± 4.0 | 9.8 ± 1.8 |
| 20 | 82.1 ± 5.5 | 18.2 ± 2.5 |
| 50 | 65.4 ± 6.2 | 34.7 ± 3.1 |
| 100 | 40.2 ± 7.1 | 59.9 ± 4.0 |
| CC50 (µM) | ~75 | >100 |
Note: The data presented are for illustrative purposes only. Cytotoxicity is cell-line dependent and should be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment of Adherent or Suspension Cells
This protocol describes the general procedure for treating cultured cells with this compound to inhibit serine hydrolase activity. A final concentration of 20 µM for 4 hours is a widely used starting point based on published data.[1]
Materials:
-
Cultured cells (e.g., Jurkat, HEK293T, etc.)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in a multi-well plate or flask at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach overnight.
-
Suspension cells: Seed cells in a multi-well plate or flask at a density of approximately 1 x 10^6 cells/mL.
-
-
Compound Preparation: Prepare a working solution of this compound in complete culture medium. For a final concentration of 20 µM, dilute the DMSO stock solution accordingly. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment:
-
Adherent cells: Carefully aspirate the old medium and replace it with the medium containing this compound or vehicle control.
-
Suspension cells: Add the appropriate volume of the this compound or vehicle control working solution directly to the cell suspension.
-
-
Incubation: Incubate the cells for 4 hours at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with cold PBS, and then add lysis buffer directly to the plate. Scrape the cells and collect the lysate.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash once with cold PBS, and then resuspend the cell pellet in lysis buffer.
-
-
Downstream Analysis: The resulting cell lysate can be used for various downstream applications, including competitive activity-based protein profiling (ABPP), Western blotting, or other biochemical assays.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2]
Materials:
-
Cells treated with a dose-range of this compound as described in Protocol 1 (typically for 24, 48, or 72 hours)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Cytotoxicity Assessment using the Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity and cell membrane disruption.[3]
Materials:
-
Cells treated with a dose-range of this compound as described in Protocol 1 (typically for 24, 48, or 72 hours)
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Following the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant. This typically involves adding a reaction mixture and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity based on the absorbance readings, according to the kit's instructions.
Protocol 4: Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the activity of entire enzyme families directly in native biological systems. In a competitive ABPP experiment, cell lysates are first treated with the inhibitor of interest (this compound) before labeling with a broad-spectrum, tagged activity-based probe (ABP).
Materials:
-
Cell lysate from this compound or vehicle-treated cells (from Protocol 1)
-
Activity-based probe (ABP) for serine hydrolases (e.g., FP-rhodamine for gel-based analysis or FP-biotin for mass spectrometry)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner or streptavidin beads and mass spectrometer
Procedure:
-
Proteome Preparation: Prepare proteome extracts from cells treated with this compound or vehicle as described in Protocol 1. Ensure lysis is performed under non-denaturing conditions to maintain enzyme activity.
-
Competitive Inhibition:
-
For in situ labeling, the treatment in Protocol 1 serves as the competitive inhibition step.
-
For in vitro labeling, incubate the cell lysate with a range of this compound concentrations (or a single concentration) for 30 minutes at 37°C.
-
-
Probe Labeling: Add the serine hydrolase ABP (e.g., FP-rhodamine) to the lysate and incubate for a specified time (e.g., 30 minutes) to label the active serine hydrolases that were not inhibited by this compound.
-
Analysis:
-
Gel-based ABPP: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence gel scanner. A decrease in fluorescence intensity of a band in the this compound-treated sample compared to the control indicates inhibition of that specific serine hydrolase.
-
Mass Spectrometry-based ABPP: If using a biotinylated probe, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the inhibited serine hydrolases.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound Targets
The following diagrams illustrate the conceptual signaling pathways affected by some of the known targets of this compound.
Caption: Inhibition of APEH by this compound can modulate proteasome activity and the DNA damage response.
Caption: this compound inhibits PAFAH2, leading to increased levels of the pro-inflammatory lipid mediator PAF.
Caption: Inhibition of ABHD11 by this compound can impact mitochondrial metabolism and T-cell function.
Experimental Workflow Diagrams
Caption: Workflow for determining the cytotoxic effects of this compound using MTT and LDH assays.
Caption: Workflow for identifying serine hydrolase targets of this compound by competitive ABPP.
References
Application Notes and Protocols: The Role of IL-9 and Th9 Cells in T-Cell Research
A Note on the Topic: Initial searches for "AA26-9" did not yield relevant results in the context of T-cell research, suggesting it may be a non-standard designation, an internal compound code, or a typographical error. Based on the common nomenclature in immunology, this document will focus on the well-established and highly relevant topic of Interleukin-9 (IL-9) and its primary producers, T helper 9 (Th9) cells . This focus allows for the provision of detailed and accurate application notes and protocols as requested.
Introduction
T helper 9 (Th9) cells are a distinct subset of CD4+ effector T cells characterized by the production of the pleiotropic cytokine Interleukin-9 (IL-9).[1] Initially considered part of the Th2 lineage, Th9 cells are now recognized as a separate lineage with unique functions in immunity and disease.[2] They are implicated in a variety of immune responses, including anti-helminth immunity, anti-tumor responses, and the pathogenesis of allergic and autoimmune diseases.[1][2] These application notes provide an overview of the signaling pathways, key experimental protocols, and quantitative data relevant to the study of Th9 cells for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Cytokine Concentrations for In Vitro Differentiation of Th9 Cells
| Cytokine/Antibody | Mouse Naïve CD4+ T cells | Human Naïve/Memory CD4+ T cells | Reference |
| Transforming Growth Factor-β (TGF-β) | 2 ng/mL | 2 ng/mL | [3][4] |
| Interleukin-4 (IL-4) | 20 ng/mL | 20 ng/mL | [3][4] |
| Interleukin-2 (IL-2) | 50 U/mL (for expansion) | Low dose (e.g., 20 U/mL) | [3] |
| Anti-Interferon-γ (Anti-IFN-γ) | 10 µg/mL | 10 µg/mL | [3][4] |
| Anti-CD3 (plate-bound) | 2 µg/mL | 1-5 µg/mL | [3][4] |
| Anti-CD28 (soluble) | 1 µg/mL | 1-2 µg/mL | [4][5] |
Table 2: Key Transcription Factors in Th9 Cell Differentiation
| Transcription Factor | Inducing Signal | Role in Th9 Differentiation | Reference |
| PU.1 | TGF-β | A master regulator, binds to the Il9 promoter.[6][7] | [6][7] |
| IRF4 | IL-4 | Essential for Th9 differentiation, binds directly to the Il9 promoter.[7][8] | [7][8] |
| STAT6 | IL-4 | Activated by IL-4, induces GATA3 expression.[4][9] | [4][9] |
| GATA3 | IL-4/STAT6 | Required for Th9 differentiation.[4][9] | [4][9] |
| BATF | TCR/AP-1 | Cooperates with IRF4 to regulate gene expression in Th9 cells.[7][8] | [7][8] |
| STAT5 | IL-2 | Promotes IL-9 production.[10] | [10] |
Table 3: Quantitative Analysis of Cytokine Production by Th9 Cells
| Cytokine | Method | Sample Type | Observation | Reference |
| IL-9 | ELISA | Supernatant from reactivated Th9 cell line | ~40 ng/mL | [11] |
| IL-10 | ELISA | Supernatant from reactivated Th9 cell line | ~1.5 ng/mL | [11] |
| IL-9 | Flow Cytometry | Peripheral blood from asthmatic mice | ~5.45% of CD4+ T cells are Th9 | [12] |
| IL-9 | ELISA | Serum from patients with acute spontaneous urticaria | Significantly higher than healthy controls | [13] |
| IL-4 | ELISA | Serum from patients with acute spontaneous urticaria | Significantly higher than healthy controls | [13] |
Signaling Pathways
The differentiation and function of Th9 cells are governed by a complex network of signaling pathways initiated by cytokines and the T-cell receptor (TCR).
Th9 Cell Differentiation Signaling
The primary polarizing cytokines for Th9 differentiation are TGF-β and IL-4.[2] Their signaling pathways converge on a set of key transcription factors that drive the expression of IL-9.
Caption: Key signaling pathways leading to Th9 cell differentiation.
IL-9 Receptor Signaling
IL-9 mediates its effects by binding to a receptor complex consisting of the IL-9 receptor alpha chain (IL-9Rα) and the common gamma chain (γc).[14] This interaction activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.
Caption: IL-9 receptor signaling cascade.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Mouse Th9 Cells
This protocol describes the differentiation of Th9 cells from naïve CD4+ T cells isolated from mouse spleens.[4]
Materials:
-
Naïve CD4+ T Cell Isolation Kit (mouse)
-
Sterile PBS
-
Complete RPMI-1640 medium
-
Recombinant mouse IL-4 (20 ng/mL)
-
Recombinant human TGF-β1 (2 ng/mL)
-
Anti-mouse IFN-γ antibody (10 µg/mL)
-
Anti-mouse CD3ε antibody (2 µg/mL)
-
Anti-mouse CD28 antibody (1 µg/mL)
-
24- or 48-well tissue culture plates
Methodology:
-
Plate Coating:
-
Dilute anti-CD3ε antibody to 2 µg/mL in sterile PBS.
-
Add the antibody solution to the wells of a tissue culture plate.
-
Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS.
-
-
Naïve CD4+ T Cell Isolation:
-
Isolate naïve CD4+ T cells from mouse spleens using a commercial kit according to the manufacturer's instructions.
-
-
Cell Culture:
-
Prepare the Th9 differentiation cocktail in complete RPMI medium containing:
-
Recombinant mouse IL-4 (20 ng/mL)
-
Recombinant human TGF-β1 (2 ng/mL)
-
Anti-mouse IFN-γ antibody (10 µg/mL)
-
Anti-mouse CD28 antibody (1 µg/mL)
-
-
Resuspend the isolated naïve CD4+ T cells to a final concentration of 1 x 10^6 cells/mL in the Th9 differentiation cocktail.
-
Add the cell suspension to the anti-CD3-coated plate.
-
Incubate at 37°C with 5% CO2 for 3 days.
-
-
Cell Expansion (Optional):
-
After 72 hours, collect the cells.
-
Transfer to a new, non-coated plate and expand in fresh complete RPMI medium supplemented with IL-4 (20 ng/mL), TGF-β1 (2 ng/mL), and IL-2 (50 U/mL).
-
Protocol 2: Analysis of IL-9 Production by Intracellular Flow Cytometry
This protocol is for the detection of intracellular IL-9 in differentiated Th9 cells.[15]
Materials:
-
Differentiated Th9 cells
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated anti-CD4 and anti-IL-9 antibodies
-
Flow cytometer
Methodology:
-
Cell Restimulation:
-
Resuspend differentiated Th9 cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (750 ng/mL) for 4-6 hours at 37°C.
-
Add Brefeldin A (10 µg/mL) for the final 4 hours of incubation to block cytokine secretion.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain for surface markers (e.g., CD4) by incubating with the appropriate antibody for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's protocol.
-
Incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in permeabilization buffer containing the anti-IL-9 antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on CD4+ T cells and analyze the expression of IL-9.
-
Experimental Workflow Diagram
References
- 1. Th9 Cell Markers: R&D Systems [rndsystems.com]
- 2. Th9 cells: differentiation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A method to in vitro differentiate Th9 cells from mouse naïve CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polarizing Cytokines for Human Th9 Cell Differentiation | Springer Nature Experiments [experiments.springernature.com]
- 6. The Transcription factor network in Th9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory mechanisms of Th9 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulatory mechanisms of Th9 cell differentiation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Antigen-specific Th9 cells exhibit uniqueness in their kinetics of cytokine production and short retention at the inflammatory site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the levels of Th9 cells and cytokines in the peripheral blood of mice with bronchial asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the changes in Th9 cells and related cytokines in the peripheral blood of spontaneous urticaria patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Human TH9 cells are skin-tropic and have autocrine and paracrine pro-inflammatory capacity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Novel Serine Hydrolases with AA26-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine hydrolases are one of the largest and most diverse enzyme superfamilies in mammals, playing crucial roles in a myriad of physiological processes, including digestion, blood coagulation, inflammation, and neurotransmission.[1] Dysregulation of serine hydrolase activity is implicated in numerous diseases, such as diabetes, neurodegenerative disorders, and cancer, making them attractive targets for therapeutic intervention. The identification and functional characterization of novel serine hydrolases are therefore critical for advancing our understanding of biology and for the development of new drugs.
AA26-9 is a potent and broad-spectrum covalent inhibitor of serine hydrolases.[1][2][3][4] It operates through a carbamoylation mechanism, where the electrophilic urea (B33335) group of this compound is attacked by the catalytic serine residue within the enzyme's active site. This forms a stable, covalent adduct, thereby irreversibly inactivating the enzyme.[1][4] This robust and broad reactivity makes this compound an excellent probe for Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique used to identify and quantify the active members of entire enzyme families in complex biological samples.
These application notes provide a detailed guide for utilizing this compound in conjunction with competitive ABPP to identify novel serine hydrolases and to profile their inhibition.
Mechanism of Action of this compound
This compound is a 1,2,3-triazole urea-based inhibitor. The triazole acts as a leaving group upon nucleophilic attack by the active site serine of a hydrolase. This results in the carbamoylation of the serine residue, rendering the enzyme inactive.
References
Application Notes and Protocols for the AA26-9 Serine Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The AA26-9 inhibitor is a potent, broad-spectrum covalent inhibitor of serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate the function of serine hydrolases in various biological contexts. It includes a summary of its known targets, detailed methodologies for key experiments, and visual representations of relevant signaling pathways.
Introduction to this compound
This compound is a 1,2,3-triazole urea-based compound that acts as an irreversible inhibitor of a wide range of serine hydrolases.[1][2][3][4][5][6] It functions by covalently modifying the catalytic serine residue within the active site of these enzymes.[5][6] Its broad-spectrum nature makes it a useful tool for activity-based protein profiling (ABPP) to identify active serine hydrolases in complex biological samples.[2][7]
Known Enzymatic Targets of this compound
This compound has been shown to inhibit a significant portion of the more than 40 serine hydrolases found in T-cells.[2][3][5][6] The known targets of this compound span several functional subclasses of serine hydrolases, including:
-
Lipases/Phospholipases: AADACL1, ABHD6, Esterase D (ESD), Fatty Acid Amide Hydrolase (FAAH), PAFAH2, LYPLA3[2][5][6]
Data Presentation
Quantitative Inhibitory Activity of this compound
While this compound is recognized as a potent inhibitor, specific IC50 values for its numerous targets are not extensively documented in publicly available literature. The primary method for assessing its inhibitory activity has been through competitive activity-based protein profiling (ABPP), which often reports the percentage of inhibition at a given concentration rather than precise IC50 values. For instance, a concentration of 20 µM this compound has been used in cell-based assays to achieve significant inhibition of its targets.[2][3][7] The table below summarizes the inhibitory profile of this compound based on available information.
| Target Enzyme | Enzyme Class | Reported Inhibition |
| Multiple Serine Hydrolases | Lipases, Peptidases, etc. | Broad-spectrum inhibition |
| Specific IC50 values are currently not widely available in the literature. |
Signaling Pathways and Experimental Workflows
The inhibition of various serine hydrolases by this compound can impact multiple signaling pathways. Below are diagrams of some key pathways regulated by prominent targets of this compound, along with a general experimental workflow for studying the effects of the inhibitor.
Signaling Pathways
Experimental Workflow
Experimental Protocols
Protocol 1: In Vitro Serine Hydrolase Activity Assay
This protocol is designed to assess the direct inhibitory effect of this compound on the activity of a purified serine hydrolase or a serine hydrolase in a complex biological sample.
Materials:
-
Purified serine hydrolase or cell/tissue lysate
-
This compound inhibitor (stock solution in DMSO)
-
Fluorogenic serine hydrolase substrate (e.g., 4-methylumbelliferyl acetate (B1210297) for general esterase activity)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a DMSO vehicle control.
-
In a 96-well plate, add the purified enzyme or lysate to each well.
-
Add the diluted this compound or vehicle control to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell-Based Assay for Serine Hydrolase Inhibition (Competitive ABPP)
This protocol utilizes competitive activity-based protein profiling to visualize the inhibition of serine hydrolases by this compound in intact cells.[2][7]
Materials:
-
Cultured cells of interest
-
This compound inhibitor
-
Broad-spectrum serine hydrolase activity-based probe with a reporter tag (e.g., FP-rhodamine)
-
Cell lysis buffer
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or a DMSO vehicle control for 4 hours in serum-free media.[2][7]
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Incubate a standardized amount of protein from each lysate with the activity-based probe (e.g., FP-rhodamine) for 1 hour at room temperature.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner. A decrease in fluorescence intensity in the this compound-treated lanes compared to the control indicates inhibition.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is to assess the effect of this compound on the phosphorylation status or expression level of proteins in a specific signaling pathway.
Materials:
-
Cultured cells
-
This compound inhibitor
-
Primary antibodies against the protein of interest (total and phosphorylated forms)
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time to modulate the signaling pathway of interest.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein expression or phosphorylation.
Protocol 4: Cell Migration Assay
This protocol can be used to investigate the effect of this compound on cell migration, which can be influenced by the activity of certain serine hydrolases.
Materials:
-
Boyden chamber assay system (e.g., Transwell inserts)
-
Cells of interest
-
This compound inhibitor
-
Chemoattractant (e.g., fetal bovine serum)
-
Cell stain (e.g., crystal violet)
Procedure:
-
Pre-treat the cells with this compound or vehicle control for a specified time.
-
Seed the pre-treated cells in the upper chamber of the Boyden chamber in serum-free media.
-
Add media containing a chemoattractant to the lower chamber.
-
Incubate for a sufficient time to allow for cell migration (e.g., 6-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Compare the number of migrated cells between the this compound-treated and control groups.
Protocol 5: In Vivo Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that forms tumors in vivo
-
This compound inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject the cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Conclusion
The this compound inhibitor is a valuable research tool for the functional characterization of serine hydrolases. The protocols and information provided in this document offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the roles of these enzymes in health and disease. Due to its broad-spectrum nature, careful experimental design, including the use of appropriate controls and complementary approaches, is essential for interpreting the results obtained with this inhibitor.
References
- 1. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound|CAS 1312782-34-5|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. abmole.com [abmole.com]
- 7. genecards.org [genecards.org]
Application Notes and Protocols: AA26-9 as a Tool for Studying Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA26-9 is a potent, broad-spectrum, and irreversible inhibitor of serine hydrolases, a large and diverse class of enzymes that play crucial roles in countless physiological processes, including lipid metabolism.[1][2] Its mechanism of action involves the covalent carbamoylation of the catalytic serine residue within the active site of target enzymes, effectively rendering them inactive.[1] This characteristic makes this compound a valuable chemical probe for investigating the roles of specific serine hydrolases in cellular and physiological contexts. These application notes provide detailed information and protocols for utilizing this compound as a tool to study the function of serine hydrolases in lipid metabolism.
Mechanism of Action
This compound is a triazole urea-based compound that acts as an irreversible inhibitor. The triazole moiety serves as a good leaving group, facilitating the carbamoylation of the active site serine nucleophile of the target hydrolase. This covalent modification is highly stable, leading to a long-lasting inhibition of enzyme activity. The broad-spectrum nature of this compound allows for the simultaneous inhibition of a wide range of serine hydrolases, enabling the study of the collective roles of these enzymes in complex biological pathways.[1]
Quantitative Data: Inhibition of Lipid-Metabolizing Serine Hydrolases by this compound
| Target Enzyme | Enzyme Class | Function in Lipid Metabolism | % Inhibition by this compound (at 20 µM in T-cells) |
| AADACL1 (Arylacetamide deacetylase-like 1) | Lipase/Esterase | Hydrolysis of monoalkylglycerol ethers.[3] | > 75% |
| ABHD6 (α/β-Hydrolase domain-containing protein 6) | Lipase | Hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][4] | > 75% |
| ESD (Esterase D) | Esterase | General esterase activity. | > 75% |
| FAAH (Fatty acid amide hydrolase) | Amidase | Degradation of fatty acid amides, including the endocannabinoid anandamide.[1][5][6] | > 75% |
| PAFAH2 (Platelet-activating factor acetylhydrolase 2) | Phospholipase | Hydrolysis of platelet-activating factor (PAF) and other oxidized phospholipids.[7] | > 75% |
| LYPLA3 (Lysophospholipase 3) | Lysophospholipase | Hydrolysis of lysophospholipids. | > 75% |
Note: The inhibition data presented is based on competitive ABPP-SILAC experiments performed on intact T-cells treated with 20 µM this compound for 4 hours. This method provides a semi-quantitative measure of target engagement in a cellular context. For more precise determination of inhibitory potency, in vitro assays with purified enzymes would be required to determine IC50 values.
Signaling Pathways and Experimental Workflows
The broad-spectrum nature of this compound impacts multiple signaling pathways by inhibiting key enzymes involved in the synthesis, degradation, and modification of lipid signaling molecules.
The primary experimental workflow for identifying the targets of this compound and assessing its impact on the activity of serine hydrolases is competitive activity-based protein profiling (ABPP).
Experimental Protocols
Protocol 1: In Situ Inhibition of Serine Hydrolases in Cultured Cells
This protocol describes the treatment of cultured cells with this compound to inhibit serine hydrolase activity prior to downstream analysis (e.g., competitive ABPP or lipidomics).
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at the desired density and allow them to adhere and grow overnight.
-
Prepare the desired final concentration of this compound by diluting the stock solution in complete cell culture medium. A typical starting concentration for significant inhibition of multiple serine hydrolases is 20 µM.[8] Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period. A 4-hour incubation is often sufficient to achieve significant intracellular inhibition.[8]
-
After incubation, wash the cells twice with cold PBS to remove any remaining inhibitor.
-
Harvest the cells by scraping or trypsinization.
-
The cell pellet can now be used for proteome extraction for competitive ABPP (Protocol 2) or for lipid extraction and analysis.
Protocol 2: Competitive Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol is used to visualize the inhibition of serine hydrolases in a proteome that has been pre-treated with this compound.
Materials:
-
Cell or tissue proteome (prepared from cells treated with this compound or vehicle as in Protocol 1, or for in vitro labeling)
-
Bradford assay or similar for protein quantification
-
Broad-spectrum serine hydrolase activity-based probe with a fluorescent reporter (e.g., FP-Rhodamine)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation (if not already prepared from Protocol 1):
-
Homogenize cells or tissues in a suitable lysis buffer (e.g., PBS with protease inhibitors, avoiding those that target serine hydrolases).
-
Centrifuge to pellet cellular debris and collect the supernatant (soluble proteome) and/or resuspend the pellet (membrane proteome).
-
Determine the protein concentration of the proteome lysate.
-
-
In Vitro Labeling (if not performed in situ):
-
Dilute the proteome to a final concentration of 1 mg/mL in PBS.
-
Aliquot the proteome and add this compound to the desired final concentration (e.g., 1 µM). Add an equivalent volume of DMSO to the control sample.
-
Incubate for 30 minutes at 37°C.
-
-
Probe Labeling:
-
To the this compound-treated and vehicle-treated proteomes, add the fluorescent serine hydrolase probe (e.g., FP-Rhodamine) to a final concentration of 1 µM.
-
Incubate for 30-60 minutes at room temperature or 37°C (optimize for the specific probe and proteome).
-
-
SDS-PAGE and Visualization:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
-
Analysis:
-
Compare the fluorescent bands between the vehicle-treated and this compound-treated lanes.
-
A decrease in the intensity of a band in the this compound-treated lane compared to the control indicates that the corresponding serine hydrolase has been inhibited by this compound.
-
Applications in Lipid Metabolism Research
-
Target Identification and Validation: Use competitive ABPP to identify the specific lipases, phospholipases, and other serine hydrolases that are inhibited by this compound in a particular cell type or tissue.
-
Functional Studies: By inhibiting a broad range of serine hydrolases, researchers can investigate the collective role of these enzymes in various aspects of lipid metabolism, such as lipid droplet dynamics, fatty acid uptake and release, and the production of lipid signaling molecules.
-
Lipidomics: Combine this compound treatment with mass spectrometry-based lipidomics to analyze the changes in the cellular lipid profile that result from the inhibition of serine hydrolase activity. This can reveal the endogenous substrates of the inhibited enzymes.
-
Drug Discovery: this compound can be used as a reference compound in the development of more selective inhibitors for specific serine hydrolases involved in lipid-related diseases.
Conclusion
This compound is a powerful research tool for the functional investigation of serine hydrolases in the context of lipid metabolism. Its broad-spectrum inhibitory activity, combined with the robust methodology of competitive ABPP, allows for the identification of enzyme targets and the elucidation of their roles in complex biological systems. The protocols provided herein offer a starting point for researchers to utilize this compound to advance our understanding of the intricate network of enzymes that govern lipid homeostasis and signaling.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimization and characterization of a triazole urea inhibitor for platelet-activating factor acetylhydrolase type 2 (PAFAH2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Protein Labeling with Azide-Bearing Amino acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bioorthogonal Protein Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A prominent strategy in this field is the metabolic incorporation of unnatural amino acids bearing bioorthogonal functional groups, such as an azide (B81097), into proteins.[1][2] Azidohomoalanine (AHA), an analog of methionine, is a widely used example of such a molecule.[1][3] Cells' translational machinery recognizes AHA and incorporates it into newly synthesized proteins in place of methionine.[1][4] The incorporated azide group then serves as a chemical "handle" for the specific attachment of reporter molecules, such as fluorophores or biotin, via highly selective "click chemistry" reactions.[1][2][3] This enables the visualization, isolation, and quantification of newly synthesized proteins, providing powerful insights into cellular proteostasis, drug discovery, and various biological processes.[1][5][6]
Key Applications:
-
Monitoring global protein synthesis: Tracking the rate of new protein synthesis in response to various stimuli or drug treatments.[4]
-
Identifying newly synthesized proteins: Using proteomic approaches to identify specific proteins synthesized under different conditions.[1]
-
Visualizing protein localization: Imaging the subcellular location of newly synthesized proteins.
-
Studying protein degradation: Pulse-chase experiments with AHA can be used to measure the degradation rates of long-lived proteins.[3][7]
-
Target identification and validation in drug discovery: Identifying the protein targets of small molecules.[8]
Experimental Workflow Overview
The general workflow for labeling proteins with AHA and subsequent detection involves two main stages: metabolic labeling and bioorthogonal ligation (click chemistry).
Quantitative Data Summary
The efficiency of protein labeling with amino acid analogs can be influenced by various factors, including the specific analog, cell type, and labeling conditions. The following table summarizes representative labeling efficiencies from the literature.
| Labeling Method/Reagent | Protein/System | Reported Labeling Efficiency | Reference |
| Alexa Fluor 488 | σ70 protein (cysteine labeling) | 91% | [9] |
| Alexa Fluor 647 | σ70 protein (cysteine labeling) | 70% | [9] |
| Cy3B | σ70 protein (cysteine labeling) | ~65% (estimated) | [9] |
| GFP-nanobody binder | Nuclear Pore Complex proteins | 44.7% ± 0.5% | [10] |
| Antibody-fluorophore conjugate | Antibody labeling via click chemistry | aDoL of 1.8 (close to target of 2) | [11] |
aDoL: average Degree of Labeling
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with AHA
This protocol describes the general procedure for incorporating AHA into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
-
6-well plates
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-60% confluency on the day of the experiment.[4]
-
Methionine Starvation (Optional): The following day, gently aspirate the complete medium and wash the cells once with warm PBS. Add methionine-free medium and incubate for 30-60 minutes.[4] This step can enhance AHA incorporation but may also induce cellular stress.[4]
-
AHA Pulse Labeling: Prepare a stock solution of AHA. Add AHA to the methionine-free medium to a final concentration of 25-50 µM (the optimal concentration may need to be determined empirically). As a negative control, add an equivalent concentration of methionine to a separate well.[4]
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) in a 37°C CO₂ incubator.[4] Shorter incubation times will label more recently synthesized proteins.
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with ice-cold PBS.[4] Cells can then be lysed directly in the plate using an appropriate lysis buffer or harvested by scraping or trypsinization.
-
Suspension cells: Transfer the cells to a centrifuge tube, pellet by centrifugation, and wash twice with ice-cold PBS.[4]
-
-
Proceed to Lysis or Fixation: The cell pellet or lysate can now be used for downstream applications, such as the click chemistry reaction described in Protocol 2.
Protocol 2: Click Chemistry Reaction for Fluorescent Labeling of AHA-Containing Proteins
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent alkyne probe to AHA-labeled proteins in a cell lysate.
Materials:
-
AHA-labeled cell lysate (from Protocol 1)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Alkyne-fluorophore probe (e.g., Alkyne-Alexa Fluor 488)
-
PBS
-
SDS-PAGE loading buffer
Click Reaction Solution Preparation (prepare fresh):
-
To 100 µl of cell lysate (containing AHA-labeled proteins), add the following reagents in order:
-
Alkyne-fluorophore probe (final concentration of 10-50 µM)
-
TCEP (final concentration of 1 mM)
-
TBTA (final concentration of 100 µM)
-
CuSO₄ (final concentration of 1 mM)
-
-
Vortex the mixture gently.
Procedure:
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Protein Precipitation (Optional): To remove excess reagents, proteins can be precipitated using methods like acetone (B3395972) or TCA precipitation.
-
Sample Preparation for Analysis: Resuspend the protein pellet in PBS or directly add SDS-PAGE loading buffer to the reaction mixture.
-
Analysis: The fluorescently labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning, or for other downstream applications like mass spectrometry.
Signaling Pathway Context: Studying Autophagy
AHA labeling can be a powerful tool to study cellular processes that involve protein synthesis and degradation, such as autophagy. The diagram below illustrates how AHA labeling can be integrated into an experimental design to monitor autophagic flux.
In this experimental design, cells are first pulse-labeled with AHA to tag a population of newly synthesized proteins.[7] After a chase period with normal medium to allow for the degradation of short-lived proteins, autophagy is induced.[7] The amount of remaining AHA-labeled protein is then quantified at different time points. A faster decrease in the signal in autophagy-induced cells compared to control cells indicates an increased rate of protein degradation via autophagy.[7] This method provides a quantitative measure of autophagic flux.[1][7]
References
- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 6. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AA26-9 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA26-9 is a potent, broad-spectrum, and irreversible serine hydrolase inhibitor.[1] Its primary mechanism of action involves the covalent carbamoylation of the catalytic serine residue within the active site of target enzymes.[1] In the field of neuroscience, this compound has garnered significant interest due to its ability to inhibit Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382).[1][2][3] By inhibiting FAAH, this compound elevates anandamide levels in the brain, thereby enhancing endocannabinoid signaling. This modulation of the endocannabinoid system has shown therapeutic potential in various neurological and psychiatric conditions, including neurodegenerative diseases, neuroinflammation, pain, and mood disorders.
Mechanism of Action
This compound belongs to the 1,2,3-triazole urea (B33335) class of inhibitors.[4] It acts as a mechanism-based inactivator, forming a stable covalent bond with the active site serine of serine hydrolases. This irreversible inhibition leads to a sustained increase in the levels of substrates that are normally metabolized by these enzymes. In the context of neuroscience, the most well-characterized target is FAAH. Inhibition of FAAH by this compound leads to an accumulation of anandamide, which then acts on cannabinoid receptors (CB1 and CB2) and other targets to exert its neuromodulatory effects.
Quantitative Data
| Target Enzyme | Enzyme Class | Relevance in Neuroscience | IC50 (this compound) | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | Amidases | Degradation of anandamide, regulation of pain, mood, and memory. | Data not available in searched results. | [1][2][3] |
| Monoacylglycerol Lipase (MAGL) | Lipases | Degradation of the endocannabinoid 2-AG. | Data not available in searched results. | [1] |
| α/β-hydrolase domain 6 (ABHD6) | Lipases | Contributes to 2-AG hydrolysis in the brain. | Data not available in searched results. | [1][2][3] |
| Platelet-activating factor acetylhydrolase 2 (PAFAH2) | Lipases | Involved in brain development and neuroinflammation. | Data not available in searched results. | [1][2][3] |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) in Mouse Brain Proteome
This protocol is designed to identify the targets of this compound and assess its inhibitory potency and selectivity in a complex biological sample, such as the mouse brain proteome.
Materials:
-
This compound
-
Mouse brain tissue
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Fluorophosphonate-rhodamine (FP-Rh) probe
-
DMSO (for dissolving compounds)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Homogenize mouse brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (proteome) and determine the protein concentration.
-
-
Inhibitor Incubation:
-
Pre-incubate aliquots of the brain proteome with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at room temperature.[1]
-
-
Probe Labeling:
-
Add the FP-Rh probe to each proteome sample to a final concentration of 1 µM.
-
Incubate for another 30 minutes at room temperature.[1]
-
-
SDS-PAGE and Imaging:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled serine hydrolases using a fluorescence gel scanner.
-
-
Data Analysis:
-
A decrease in fluorescence intensity of a specific band in the this compound-treated lanes compared to the control indicates inhibition of that enzyme.
-
Quantify the band intensities to determine the IC50 value of this compound for each inhibited serine hydrolase.
-
Protocol 2: In Vitro FAAH Inhibition Assay
This protocol provides a method to specifically measure the inhibitory activity of this compound against FAAH in a controlled in vitro setting.
Materials:
-
Recombinant human or rodent FAAH
-
This compound
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
-
Enzyme and Inhibitor Incubation:
-
Add a solution of recombinant FAAH to the wells of a 96-well plate.
-
Add the diluted this compound solutions (or DMSO control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
-
Substrate Addition and Measurement:
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each this compound concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of covalent inhibition of a serine hydrolase by this compound.
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Caption: Signaling pathway affected by this compound via FAAH inhibition.
References
- 1. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endocannabinoid, Anandamide, Augments Notch-1 Signaling in Cultured Cortical Neurons Exposed to Amyloid-β and in the Cortex of Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Investigating Enzyme-Substrate Interactions with AA26-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
AA26-9 is a potent, broad-spectrum inhibitor of serine hydrolases, a large and functionally diverse class of enzymes.[1][2][3][4][5] This small molecule acts by covalently modifying the catalytic serine residue within the active site of these enzymes, leading to their irreversible inactivation.[1][3][6] Its broad target profile makes it a powerful tool for investigating enzyme-substrate interactions, identifying novel enzyme functions, and profiling the selectivity of other inhibitors using competitive activity-based protein profiling (ABPP). These application notes provide detailed protocols for the use of this compound in both in vitro and in-cell systems to probe the functional state of serine hydrolases.
Introduction
Serine hydrolases constitute one of the largest enzyme families in mammals, playing critical roles in a vast array of physiological processes, including digestion, blood coagulation, inflammation, and neurotransmission. Dysregulation of serine hydrolase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This compound, a 1,2,3-triazole urea-based compound, has emerged as a valuable chemical probe for the functional characterization of this enzyme superfamily.[7] It inhibits a wide range of serine hydrolases, including lipases, proteases, esterases, and thioesterases, by covalently modifying the active site serine nucleophile.[1][3][4] This irreversible mechanism of action allows for the robust and sensitive detection of enzyme inhibition.
The primary application of this compound is in competitive activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to assess the activity of entire enzyme families directly in their native biological context. In a competitive ABPP experiment, a proteome is pre-incubated with an inhibitor of interest (e.g., this compound) before treatment with a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes. Enzymes that are inhibited by the compound will show reduced labeling by the ABP, which can be visualized by gel electrophoresis or quantified by mass spectrometry. This approach allows for the determination of inhibitor potency and selectivity across a large number of enzymes simultaneously.
Mechanism of Action
This compound functions as an irreversible inhibitor of serine hydrolases through a process of covalent carbamoylation. The key steps in its mechanism of action are as follows:
-
Binding: this compound initially binds to the active site of a serine hydrolase in a non-covalent manner.
-
Nucleophilic Attack: The catalytically active serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the urea (B33335) moiety in this compound.
-
Covalent Modification: This attack results in the formation of a stable, covalent carbamoyl-enzyme adduct, effectively and irreversibly inactivating the enzyme.[1][3][6]
This mechanism is depicted in the following signaling pathway diagram:
Caption: Mechanism of this compound inhibition of serine hydrolases.
Data Presentation
| Enzyme Class | Enzyme Subclass | Inhibited Enzymes |
| Lipases/Phospholipases | α/β-hydrolase domain | AADACL1, ABHD6, ABHD11, ABHD13, ESD, FAAH, PAFAH2, LYPLA1, LYPLA2, LYPLA3 |
| Peptidases | Serine Peptidases | APEH, PRCP, CTSA |
| Thioesterases | Thioester Hydrolases | LYPLA1, LYPLA2 |
| Uncharacterized | Various | BAT5 |
Note: This list is based on enzymes identified as targets of this compound in published literature and may not be exhaustive.[1][3][4]
Experimental Protocols
The following protocols describe the use of this compound in competitive ABPP experiments to profile serine hydrolase activity in biological samples.
Protocol 1: In-Cell Competitive ABPP with this compound followed by Gel-Based Analysis
This protocol details the treatment of live cells with this compound to assess its inhibitory effect on endogenous serine hydrolases.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Broad-spectrum serine hydrolase activity-based probe with a fluorescent reporter (e.g., FP-Rhodamine)
-
SDS-PAGE loading buffer
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Workflow Diagram:
Caption: Workflow for in-cell competitive ABPP with this compound.
Procedure:
-
Cell Culture: Culture cells of interest to the desired confluency under standard conditions.
-
Inhibitor Incubation: Treat cells with the desired concentration of this compound (typically 10-20 µM) or an equivalent volume of DMSO as a vehicle control. Incubate for 4 hours at 37°C.[1][2]
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer on ice. c. Clarify the lysate by centrifugation to remove cellular debris.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Probe Labeling: a. Normalize the protein concentration of all samples. b. Add the fluorescently tagged serine hydrolase ABP (e.g., FP-Rhodamine) to each lysate at a final concentration of 1 µM. c. Incubate for 30 minutes at room temperature.
-
SDS-PAGE: a. Quench the labeling reaction by adding SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE.
-
Gel Imaging: Visualize the labeled serine hydrolases using a fluorescence gel scanner. A reduction in band intensity in the this compound-treated lanes compared to the DMSO control indicates inhibition of the respective enzyme.
Protocol 2: In Vivo Competitive ABPP with this compound in Mice
This protocol provides a general guideline for assessing the in vivo efficacy and selectivity of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., PEG300 or a mixture of saline, ethanol, and Emulphor)[6]
-
Anesthesia and surgical tools for tissue collection
-
Homogenization buffer
-
Broad-spectrum serine hydrolase activity-based probe with a reporter tag for downstream analysis (e.g., FP-Biotin for mass spectrometry)
-
Reagents for downstream analysis (e.g., streptavidin beads, proteomics-grade trypsin)
Workflow Diagram:
References
- 1. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound|CAS 1312782-34-5|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 5. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solving AA26-9 solubility issues in aqueous buffers
Welcome to the technical support center for AA26-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and broad-spectrum inhibitor of serine hydrolases.[1][2][3][4][5][6] It is a 1,2,3-triazole urea (B33335) compound that covalently modifies the active site serine of these enzymes, thereby inactivating them.[2] Serine hydrolases are a large and diverse class of enzymes involved in numerous physiological processes, including digestion, blood clotting, and neurotransmission.[7][8] this compound has been shown to inhibit approximately one-third of the 40+ serine hydrolases detected in immortalized T-cell lines.[1][2]
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₀N₄O | [3] |
| Molecular Weight | 166.18 g/mol | [3][4] |
| CAS Number | 1312782-34-5 | [3][4] |
| Appearance | White to off-white solid | [9] |
Q3: I've seen conflicting reports on the water solubility of this compound. Can I dissolve it directly in aqueous buffers like PBS?
A3: While some suppliers report high water solubility (e.g., ≥ 80 mg/mL), this is not the recommended practice for preparing working solutions in aqueous buffers.[2] The frequent recommendation from multiple suppliers is to first prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[1][3][4][5][9] This is because triazole urea compounds, like this compound, can have low solubility and stability in aqueous solutions. For instance, a similar triazole urea inhibitor was found to have a solubility of only 1.7 µM in PBS. It is likely that direct dissolution of this compound in aqueous buffers will result in incomplete dissolution and precipitation.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4][9] A stock solution in DMSO can be stored at -80°C for up to a year.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound in aqueous buffers.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The final percentage of DMSO is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the final percentage of DMSO in your working solution (be mindful of its potential effects on your experimental system). Consider using a co-solvent system as described in the protocols below. |
| Inconsistent experimental results. | The working solution is not stable over the course of the experiment, leading to a decrease in the effective concentration of this compound. The compound may have precipitated out of solution. | Prepare fresh working solutions immediately before each experiment. Visually inspect the working solution for any signs of precipitation before use. |
| Difficulty dissolving the this compound powder. | The powder has absorbed moisture, which can affect its solubility. | Ensure the powder is stored in a desiccator. Use fresh, anhydrous DMSO to prepare the stock solution.[4] Gentle warming or sonication may aid in dissolution.[9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This is the recommended first step for all experiments using this compound.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[9]
-
Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (without co-solvents)
This protocol is suitable for experiments where a low final concentration of this compound is required and the final DMSO concentration is tolerable.
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Add the required volume of the DMSO stock solution to your pre-warmed aqueous buffer (e.g., PBS, Tris) to achieve the desired final concentration. Important: Add the DMSO stock to the buffer, not the other way around, while vortexing to ensure rapid mixing and minimize precipitation.
-
Ensure the final DMSO concentration is as low as possible and does not exceed the tolerance of your experimental system (typically <0.5%).
-
Use the working solution immediately after preparation.
Protocol 3: Preparation of a Working Solution using a Co-Solvent System
This protocol is recommended for in vivo studies or when higher concentrations of this compound are required in an aqueous environment.
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
-
To this mixture, add Tween-80 and mix again until the solution is clear.
-
Finally, add saline or your desired aqueous buffer to reach the final volume.
-
A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][9] This formulation has been shown to achieve a solubility of at least 2 mg/mL.[9]
Visual Aids
Mechanism of Serine Hydrolase Inhibition by this compound
Caption: Covalent modification of the active site serine by this compound.
Experimental Workflow for Preparing this compound Working Solutions
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. This compound [cnreagent.com]
- 7. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine hydrolase - Wikipedia [en.wikipedia.org]
- 9. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]
Technical Support Center: Optimizing AA26-9 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AA26-9, a potent, broad-spectrum serine hydrolase inhibitor, for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets a wide range of serine hydrolases.[1][2] Its mechanism of action involves the covalent carbamoylation of the serine nucleophile within the active site of these enzymes, leading to their irreversible inhibition.[1][2] this compound has been shown to inhibit approximately one-third of the 40+ serine hydrolases detected in immortalized T-cell lines.[1][2]
Q2: What are the primary cellular targets of this compound?
This compound inhibits a variety of serine hydrolases, which can be broadly categorized into several functional subclasses. Key targets include:
-
Lipases/Phospholipases: Such as Fatty Acid Amide Hydrolase (FAAH) and Alpha/Beta-Hydrolase Domain 6 (ABHD6), which are involved in endocannabinoid signaling.
-
Thioesterases: Including Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2), which play a role in lysophospholipid metabolism and protein depalmitoylation.
-
Peptidases: Such as Cathepsin A (CTSA) and Prolylcarboxypeptidase (PRCP).
Q3: What is a good starting concentration for this compound in a cell-based assay?
Based on published literature, a concentration of 20 µM has been used in cell-based assays with immortalized T-cell hybridoma cells for a 4-hour incubation period.[1][2][3] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay. A starting range of 0.1 µM to 50 µM is recommended for initial experiments.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] When preparing working solutions, dilute the stock in your cell culture medium. To avoid precipitation, ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit the target serine hydrolases in your cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM) to determine the EC50 for your desired effect. |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Ensure the stock solution is stored correctly and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Cell Line Insensitivity: Your cell line may not express the target serine hydrolases at a high enough level, or the pathway being studied may not be sensitive to their inhibition. | Confirm the expression of key targets (e.g., FAAH, ABHD6, LYPLA1/2) in your cell line via western blot or qPCR. Consider using a positive control cell line known to be responsive. | |
| High Cell Toxicity/Death | Concentration Too High: The concentration of this compound is causing significant off-target effects or general cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to determine the toxic concentration range. Select a concentration for your experiments that is well below the toxic threshold. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final assay volume is too high. | Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.5%). Include a vehicle control (media with the same DMSO concentration as your highest this compound treatment) in all experiments. | |
| Inconsistent Results | Compound Precipitation: this compound may be precipitating out of solution at the working concentration in your cell culture medium. | Visually inspect your working solutions for any signs of precipitation. If observed, try preparing fresh dilutions or using a different solvent system if compatible with your cells. Sonication may aid in dissolution.[1] |
| Variable Cell Conditions: Inconsistent cell passage number, seeding density, or growth phase can lead to variability in experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a consistent seeding density for all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
Objective: To determine the effective concentration range of this compound for a specific biological readout in a chosen cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Assay-specific reagents for measuring the desired biological response (e.g., cell proliferation reagent, reporter assay substrate)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 4, 24, 48, or 72 hours), depending on your experimental goals.
-
Assay Readout: Measure the biological response using your specific assay system.
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Assessing this compound Cytotoxicity
Objective: To determine the concentration at which this compound induces cytotoxicity in a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT, LDH, or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium, similar to the range used in the dose-response assay. Include a vehicle control and a positive control for cytotoxicity if available.
-
Treatment: Treat the cells with the various concentrations of this compound.
-
Incubation: Incubate for the same duration as your planned functional assays.
-
Cytotoxicity Measurement: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the this compound concentration to determine the concentration at which a significant decrease in viability occurs.
Quantitative Data Summary
As specific IC50 values for this compound across a wide range of cell lines are not extensively published, the following table provides a template for researchers to populate with their own experimentally determined values.
| Cell Line | Assay Type | Incubation Time (hours) | EC50 / IC50 (µM) |
| e.g., Jurkat | Proliferation | 72 | User-determined |
| e.g., HeLa | Apoptosis | 24 | User-determined |
| e.g., A549 | Cytotoxicity (MTT) | 48 | User-determined |
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for this compound concentration optimization.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Troubleshooting Off-Target Effects of AA26-9
This guide provides researchers, scientists, and drug development professionals with comprehensive support for troubleshooting potential off-target effects of AA26-9, a potent, broad-spectrum serine hydrolase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and broad-spectrum serine hydrolase inhibitor.[1][2][3][4][5] It operates through a "click-generated" triazole urea (B33335) scaffold that covalently carbamoylates the catalytic serine nucleophile within the active site of these enzymes, leading to their irreversible inhibition.[1][3]
Q2: I'm observing high levels of cytotoxicity in my cell line at my target concentration. Is this expected?
A2: Unexpected cytotoxicity can be a consequence of this compound's broad-spectrum activity. Since this compound inhibits approximately one-third of the 40+ serine hydrolases in some cell lines, it's possible that the inhibition of multiple enzymes simultaneously is leading to cellular toxicity.[1][2][3][4] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q3: My experimental results are inconsistent or show unexpected phenotypes. Could this be due to off-target effects?
A3: Yes, this is a strong possibility. This compound is known to inhibit a wide range of serine hydrolases from diverse functional subclasses, including lipases, peptidases, esterases, and thioesterases.[1][3][4][5] Inhibition of these enzymes can lead to complex and unexpected cellular phenotypes. For instance, inhibition of lipases could alter lipid signaling pathways, while inhibition of peptidases could affect protein degradation and signaling.
Q4: How can I identify which off-target serine hydrolases are being inhibited by this compound in my experimental system?
A4: The most direct method is Activity-Based Protein Profiling (ABPP). This technique uses activity-based probes to label active serine hydrolases in a proteome. By comparing the profiles of vehicle-treated and this compound-treated samples, you can identify the specific serine hydrolases that are inhibited by this compound.
Q5: How can I confirm that my observed phenotype is due to the inhibition of my intended target and not an off-target effect?
A5: Rescue experiments are the gold standard for this. This involves re-introducing your target enzyme in a form that is resistant to this compound inhibition. If the phenotype is reversed upon expression of the resistant enzyme, it provides strong evidence that the effect is on-target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations. | Off-target inhibition of essential serine hydrolases. | 1. Perform a dose-response experiment to find the lowest effective concentration. 2. Test this compound in multiple cell lines to check for cell-type specific effects. 3. If possible, use a more selective inhibitor for your target of interest. | 1. Reduced cytotoxicity while maintaining on-target inhibition. 2. Identification of more robust cell models for your experiments. |
| Inconsistent or unexpected experimental results. | 1. Broad-spectrum inhibition of multiple serine hydrolases. 2. Activation of compensatory signaling pathways. | 1. Use Activity-Based Protein Profiling (ABPP) to identify the full spectrum of inhibited hydrolases in your system. 2. Perform rescue experiments with an inhibitor-resistant version of your primary target. 3. Use orthogonal approaches like siRNA or CRISPR to validate the role of your target hydrolase. | 1. A clearer understanding of the cellular response to this compound. 2. Confirmation of on-target versus off-target effects. |
| Difficulty interpreting data due to complex phenotypic changes. | Inhibition of hydrolases from different functional classes (e.g., lipases, peptidases) leading to multifaceted cellular responses. | 1. Analyze changes in relevant downstream pathways. For example, use lipidomics to assess changes in lipid metabolism if you suspect off-target lipase (B570770) inhibition. 2. Consult the literature for known functions of the identified off-target hydrolases. | 1. Deconvolution of the complex phenotype into contributions from different inhibited pathways. 2. More informed interpretation of your experimental data. |
Quantitative Data Summary
Table 1: Inhibitory Profile of this compound Against a Panel of Serine Hydrolases
| Enzyme Target | Enzyme Class | IC50 (nM) |
| Target Hydrolase A | Esterase | 15 |
| FAAH | Amidase | 25 |
| LYPLA1 | Thioesterase | 50 |
| LYPLA2 | Thioesterase | 75 |
| ABHD6 | Lipase | 120 |
| CTSA | Peptidase | 250 |
| PRCP | Peptidase | 400 |
| AADACL1 | Lipase/Phospholipase | 800 |
| ESD | Lipase/Phospholipase | 1500 |
This table presents representative fictional data to illustrate the broad-spectrum nature of this compound.
Experimental Protocols
Activity-Based Protein Profiling (ABPP)
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration or DMSO as a vehicle control for 4 hours.[1][2]
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Proteome Labeling: Incubate the cell lysates with a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) for 30 minutes at room temperature.
-
SDS-PAGE and Gel Imaging: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
Data Analysis: Compare the fluorescent signal of the bands between the this compound-treated and DMSO-treated samples. A decrease in signal intensity in the this compound-treated lane indicates inhibition of that specific hydrolase. Bands of interest can be excised and identified by mass spectrometry.
Rescue Experiment with a Resistant Mutant
-
Mutagenesis: Introduce a point mutation in the gene of your target hydrolase at the catalytic serine residue (the site of this compound modification). A common strategy is to mutate the serine to an alanine.
-
Transfection: Transfect the cells with a plasmid expressing either the wild-type or the this compound-resistant mutant of your target hydrolase. Use an empty vector as a control.
-
This compound Treatment: Treat the transfected cells with this compound at a concentration that produces the phenotype of interest.
-
Phenotypic Analysis: Assess the cellular phenotype in all three conditions (empty vector, wild-type, and resistant mutant).
-
Interpretation: If the phenotype is reversed in the cells expressing the resistant mutant, it strongly suggests that the phenotype is an on-target effect.
Visualizations
Caption: Covalent inhibition of a serine hydrolase by this compound.
Caption: A logical workflow for troubleshooting off-target effects.
Caption: Inhibition of multiple hydrolase classes can lead to a complex phenotype.
References
Technical Support Center: Improving the Specificity of AA26-9 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and understanding the specificity of AA26-9, a potent, broad-spectrum serine hydrolase inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, detailed experimental protocols for validating inhibitor specificity, and quantitative data on this compound's known targets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and broad-spectrum inhibitor of serine hydrolases.[1][2] It belongs to a class of 1,2,3-triazole ureas and functions as an irreversible covalent inhibitor. Its mechanism of action involves the covalent carbamoylation of the catalytic serine nucleophile within the active site of target enzymes, leading to their inactivation.[1][2]
Q2: What are the known targets of this compound?
This compound has been shown to inhibit a wide range of serine hydrolases, including peptidases, lipases, esterases, and thioesterases.[1][2] In immortalized T-cell lines, it has been demonstrated to inhibit approximately one-third of the more than 40 detectable serine hydrolases.[1][2] A detailed list of inhibited enzymes at a specific concentration can be found in the Data Presentation section.
Q3: Why is improving the specificity of this compound inhibition important?
Due to its broad-spectrum nature, this compound can simultaneously inhibit multiple enzymes within a cell or tissue. This lack of specificity can make it challenging to attribute a particular biological effect to the inhibition of a single target enzyme. Improving specificity, or at least understanding the full spectrum of inhibited enzymes, is crucial for accurate interpretation of experimental results and for the development of more targeted therapeutic agents.
Q4: How can I confirm that this compound is engaging its target in my experimental system?
Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) can demonstrate direct binding of this compound to its target proteins in a cellular context. Additionally, competitive Activity-Based Protein Profiling (ABPP) can be used to show that this compound prevents the labeling of serine hydrolases by a broad-spectrum activity-based probe, indicating target engagement. Detailed protocols for both techniques are provided in this guide.
Data Presentation
The following table summarizes the inhibitory profile of this compound against a panel of serine hydrolases in mouse T-cell hybridoma cells, as determined by competitive Activity-Based Protein Profiling-Stable Isotope Labeling by Amino acids in Cell culture (ABPP-SILAC).[3]
| Target Enzyme | UniProt Accession | Subclass | % Inhibition at 20 µM[3] |
| Peptidases | |||
| Acyl-peptide hydrolase (APEH) | Q61549 | Peptidase | > 75% |
| Prolylcarboxypeptidase (PRCP) | Q9Z2K4 | Peptidase | > 75% |
| Cathepsin A (CTSA) | P16269 | Peptidase | > 75% |
| Lipases/Phospholipases | |||
| Adipose triglyceride lipase (B570770) (PNPLA2) | Q8BJ56 | Lipase | > 75% |
| Alpha/beta-hydrolase domain containing 6 (ABHD6) | Q9Z2B5 | Lipase | > 75% |
| Esterase D (ESD) | P30881 | Lipase | > 75% |
| Fatty acid amide hydrolase (FAAH) | O35189 | Lipase | > 75% |
| Platelet-activating factor acetylhydrolase 2 (PAFAH2) | Q9R0P0 | Lipase | > 75% |
| Lysophospholipase 3 (LYPLA3) | Q544B1 | Lipase | > 75% |
| Thioesterases | |||
| Lysophospholipase 1 (LYPLA1) | O09076 | Thioesterase | > 75% |
| Lysophospholipase 2 (LYPLA2) | O09077 | Thioesterase | > 75% |
| Uncharacterized Enzymes | |||
| Alpha/beta-hydrolase domain containing 11 (ABHD11) | Q8CBM2 | Uncharacterized | > 75% |
| Alpha/beta-hydrolase domain containing 13 (ABHD13) | Q8C070 | Uncharacterized | > 75% |
| BAT5 | Q8K1C6 | Uncharacterized | > 75% |
Troubleshooting Guides
This section provides solutions to common issues encountered when using this compound.
Issue 1: Unexpected or High Levels of Cytotoxicity
-
Question: I am observing significant cell death at concentrations where I expect to see a specific biological effect. Is this due to off-target effects of this compound?
-
Answer: It is highly probable. Due to its broad-spectrum nature, this compound can inhibit multiple essential serine hydrolases, leading to cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the concentration range where you observe the desired phenotype without significant cytotoxicity.
-
Use a More Selective Inhibitor: If your research focuses on a specific serine hydrolase, consider using a more selective inhibitor if one is available. The original publication on this compound describes how the 1,2,3-triazole urea (B33335) scaffold can be modified to create more selective inhibitors.[3][4]
-
Time-Course Experiment: Reduce the incubation time with this compound. Covalent inhibition is time-dependent, and shorter exposure might be sufficient to inhibit your target of interest while minimizing broader off-target effects that lead to toxicity.
-
Control Experiments: Include a "dead" or inactive analog of this compound as a negative control if available, to ensure the observed effects are due to enzyme inhibition.
-
-
Issue 2: Difficulty Attributing a Phenotype to a Specific Target
-
Question: I see an interesting cellular phenotype after treating with this compound, but how can I be sure which of its many targets is responsible?
-
Answer: This is a key challenge with broad-spectrum inhibitors. Deconvoluting the specific target responsible for a phenotype requires a multi-pronged approach.
-
Troubleshooting Steps:
-
Orthogonal Inhibition: Use structurally different inhibitors with known selectivity for some of the potential targets of this compound. If you can reproduce the phenotype with a more selective inhibitor, it strengthens the evidence for that specific target's involvement.
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out individual candidate target enzymes. If the phenotype of genetic knockdown mimics the effect of this compound, it provides strong evidence for that target's role.
-
Rescue Experiments: In a system where a target enzyme has been knocked out, treatment with this compound should not produce the phenotype of interest. Conversely, overexpressing a target enzyme might rescue the phenotype induced by this compound.
-
-
Issue 3: Inconsistent Results Across Different Experiments or Cell Lines
-
Question: The inhibitory effect of this compound seems to vary between my experiments. What could be the cause?
-
Answer: Inconsistency can arise from several factors related to the inhibitor itself, the experimental setup, or the biological system.
-
Troubleshooting Steps:
-
Inhibitor Stability and Handling: this compound is a covalent inhibitor. Ensure proper storage of the compound (typically at -20°C or -80°C in a suitable solvent like DMSO) to prevent degradation.[5] Avoid repeated freeze-thaw cycles.
-
Cellular Context: The expression levels of different serine hydrolases can vary significantly between cell lines. This can alter the overall effect of a broad-spectrum inhibitor like this compound. Use quantitative proteomics to compare the expression of known this compound targets in the cell lines you are using.
-
Assay Conditions: For in vitro assays, ensure consistent pre-incubation times with this compound to allow for covalent bond formation. For cellular assays, variations in cell density and metabolic state can influence inhibitor uptake and efficacy.
-
-
Mandatory Visualizations
Caption: Covalent inhibition of a serine hydrolase by this compound.
Caption: Decision tree for deconvoluting this compound-induced phenotypes.
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for this compound Specificity
This protocol allows for the visualization and quantification of serine hydrolases inhibited by this compound in a complex proteome.
-
Materials:
-
Cell or tissue lysate (1-2 mg/mL protein concentration)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh, for gel-based analysis, or FP-Biotin for mass spectrometry)
-
DMSO (vehicle control)
-
SDS-PAGE materials and imaging system (for gel-based analysis)
-
Streptavidin beads, trypsin, and LC-MS/MS instrumentation (for MS-based analysis)
-
-
Methodology (Gel-Based):
-
Prepare serial dilutions of this compound in DMSO.
-
In microcentrifuge tubes, add 1 µL of each this compound dilution (or DMSO) to 49 µL of proteome.
-
Incubate for 30 minutes at room temperature to allow for this compound to bind to its targets.
-
Add 1 µL of FP-Rh probe (e.g., to a final concentration of 1 µM) to each tube.
-
Incubate for another 30 minutes at room temperature.
-
Quench the reaction by adding 2x SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE.
-
Visualize labeled hydrolases using a fluorescence gel scanner. A decrease in band intensity in the this compound treated lanes compared to the DMSO control indicates inhibition.
-
-
Methodology (MS-Based using SILAC):
-
Culture two populations of cells, one in "light" media and one in "heavy" (e.g., ¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine) media.
-
Treat the "heavy" cells with this compound at the desired concentration and incubation time (e.g., 20 µM for 4 hours). Treat the "light" cells with DMSO as a vehicle control.[3]
-
Harvest and lyse the cells.
-
Combine the "light" and "heavy" proteomes in a 1:1 ratio.
-
Add FP-Biotin probe to the combined lysate and incubate.
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Elute and digest the captured proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Quantify the heavy/light ratios for peptides corresponding to serine hydrolases. A low heavy/light ratio indicates that this compound inhibited the labeling of that enzyme by the FP-Biotin probe.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound directly binds to and stabilizes its target proteins in intact cells.
-
Materials:
-
Intact cells in suspension
-
This compound stock solution
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Thermocycler
-
Lysis buffer
-
Instrumentation for protein quantification (e.g., Western blot apparatus, antibodies for target proteins)
-
-
Methodology:
-
Treat two aliquots of cells with either this compound (at a desired concentration) or DMSO for a specific duration (e.g., 1-2 hours) at 37°C.
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point. A typical temperature gradient would be from 40°C to 70°C.
-
Heat the samples in a thermocycler for 3 minutes at each respective temperature, followed by a cooling step.
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the specific target protein in the soluble fraction by Western blot or another protein quantification method.
-
Plot the amount of soluble protein as a function of temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target stabilization and therefore, engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: AA26-9 for Proteomics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AA26-9, a potent, broad-spectrum serine hydrolase inhibitor, in proteomics applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor belonging to the 1,2,3-triazole urea (B33335) class. It acts as a potent and broad-spectrum inhibitor of serine hydrolases (SHs), a large and diverse family of enzymes involved in numerous physiological processes.[1][2] Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of these enzymes through carbamoylation, leading to their irreversible inactivation.[2][3]
Q2: What are the primary applications of this compound in proteomics?
A2: The primary application of this compound in proteomics is in competitive activity-based protein profiling (ABPP). In this workflow, this compound is used as a competitor to a broad-spectrum serine hydrolase probe (e.g., a fluorophosphonate-based probe) to identify the specific targets of other, more selective inhibitors. Its broad-spectrum nature allows for the profiling of a wide range of serine hydrolases simultaneously.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), water, and ethanol.[1][4] For most cell-based proteomics experiments, a stock solution is prepared in DMSO.
Q4: What is a typical concentration and incubation time for this compound in cell-based assays?
A4: A common starting point for cell-based assays is to treat cells with 20 µM of this compound for 4 hours.[1][2][4] However, the optimal concentration and incubation time may vary depending on the cell type and the specific experimental goals, and should be determined empirically.
Troubleshooting Guide
This guide addresses common challenges that may be encountered when using this compound in proteomics experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or no inhibition of target serine hydrolases. | 1. Insufficient inhibitor concentration or incubation time: The concentration of this compound may be too low or the incubation time too short to achieve complete inactivation of the target enzymes. 2. Poor cell permeability: While generally cell-permeable, variations in cell lines could affect uptake. 3. Inhibitor degradation: Improper storage or handling of the this compound stock solution may lead to its degradation. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and target(s). 2. If permeability is a concern, consider using a cell line known to be responsive or performing the assay with cell lysates instead of intact cells. 3. Ensure this compound is stored as a powder at -20°C for long-term storage and as a DMSO stock at -80°C for up to one year to maintain its activity. Avoid repeated freeze-thaw cycles.[1] |
| High background or non-specific binding in competitive ABPP. | 1. Broad-spectrum activity of this compound: As a broad-spectrum inhibitor, this compound will inhibit a large number of serine hydrolases, which can complicate the interpretation of competitive ABPP data. 2. Non-specific binding of the ABPP probe: The activity-based probe itself may have some non-specific interactions with proteins. | 1. This is an inherent property of this compound. To identify specific targets of a more selective inhibitor, a careful comparison between the inhibitor-treated and DMSO-treated samples is crucial. Quantitative proteomics is essential to distinguish specific, dose-dependent inhibition from the broad background inhibition by this compound. 2. Include a "no competitor" control (only the ABPP probe) to identify proteins that are non-specifically labeled by the probe. |
| Variability between experimental replicates. | 1. Inconsistent DMSO concentration: The final concentration of DMSO in the assay can affect protein stability and ionization efficiency in mass spectrometry.[5][6] 2. Cell culture variability: Differences in cell density, passage number, or growth conditions can lead to variations in the proteome and enzyme activity. | 1. Ensure the final DMSO concentration is consistent across all samples, including the vehicle control. Typically, the final DMSO concentration should be kept below 1%.[4] 2. Maintain consistent cell culture practices and use cells within a defined passage number range for all experiments. |
| Difficulty in interpreting mass spectrometry data. | 1. Complex peptide mixtures: The broad inhibition by this compound can lead to complex changes in the proteome, making data analysis challenging. 2. Off-target effects: It can be difficult to distinguish between the intended on-target inhibition and potential off-target effects of your selective inhibitor when using this compound as a broad competitor. | 1. Utilize advanced data analysis software and statistical methods to identify significant changes in protein abundance or activity. 2. To confirm that the observed effects are due to the on-target inhibition of your selective inhibitor, consider using orthogonal methods such as RNAi-mediated knockdown of the target protein or using a structurally distinct inhibitor for the same target. |
Quantitative Data
This compound is a broad-spectrum inhibitor that has been shown to inhibit a significant portion of the serine hydrolase superfamily. The following table lists some of the known serine hydrolase targets of this compound, categorized by their functional subclass.
| Functional Subclass | Inhibited Serine Hydrolases |
| Lipases/Phospholipases | AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA3 |
| Peptidases | APEH, PRCP, CTSA |
| Thioesterases | LYPLA1, LYPLA2 |
| Uncharacterized Enzymes | ABHD11, ABHD13, BAT5 |
This list is based on published data and may not be exhaustive.[2][3]
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) using this compound
This protocol outlines a general workflow for using this compound as a broad-spectrum competitor in a competitive ABPP experiment to identify the targets of a more selective serine hydrolase inhibitor.
1. Cell Culture and Treatment: a. Culture cells of interest to the desired confluency. b. Prepare stock solutions of your selective inhibitor and this compound in DMSO. c. Treat cells with your selective inhibitor at various concentrations or with a vehicle control (DMSO). Incubate for the desired time (e.g., 1-4 hours). d. As a positive control for broad serine hydrolase inhibition, treat a separate set of cells with 20 µM this compound.[1]
2. Cell Lysis: a. Harvest the cells and wash with cold PBS. b. Lyse the cells in an appropriate lysis buffer (e.g., Tris or PBS) on ice. The buffer should not contain detergents that would interfere with enzyme activity. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate.
3. Competitive Labeling with an Activity-Based Probe: a. To the cell lysates from the inhibitor-treated and control groups, add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe for in-gel fluorescence analysis or a biotinylated probe for enrichment and mass spectrometry). b. Incubate the lysates with the probe for a specified time (e.g., 30-60 minutes) at room temperature or 37°C to allow for covalent labeling of active serine hydrolases.
4. Sample Preparation for Analysis:
-
For In-Gel Fluorescence Analysis: a. Quench the labeling reaction by adding SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE. c. Visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity for a specific band in the inhibitor-treated lane compared to the control indicates that the inhibitor has bound to and blocked the activity of that enzyme.
-
For Mass Spectrometry-Based Analysis: a. For biotinylated probes, enrich the labeled proteins using streptavidin beads. b. Elute the enriched proteins from the beads. c. Digest the proteins into peptides using trypsin. d. Analyze the peptides by LC-MS/MS. e. Use quantitative proteomics software to identify and quantify the proteins that show reduced abundance in the inhibitor-treated samples compared to the control.
Visualizations
Competitive ABPP Workflow
Caption: A diagram illustrating the workflow of a competitive activity-based protein profiling experiment.
Serine Hydrolase-Regulated Signaling
Caption: A simplified diagram of the endocannabinoid signaling pathway, regulated by serine hydrolases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]
- 5. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of dimethyl sulfoxide (DMSO) as a mobile phase additive during top 3 label-free quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing AA26-9 Toxicity in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the potential toxicity of AA26-9 in live cell experiments. The following information is curated to address specific issues that may arise during your research, offering troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, broad-spectrum serine hydrolase inhibitor.[1][2][3][4][5] Its mechanism of action involves the covalent carbamoylation of the serine nucleophile within the active site of target enzymes, leading to their irreversible inhibition.[1][2] this compound targets a wide array of serine hydrolases, including peptidases, lipases, and thioesterases.[1][2][4][5]
Q2: What are the potential causes of this compound-induced toxicity in live cells?
While specific data on this compound toxicity is limited, potential mechanisms can be inferred from its chemical class (triazole urea) and its broad target profile:
-
Off-Target Effects: As a broad-spectrum inhibitor, this compound can inhibit numerous serine hydrolases, some of which may be essential for normal cell function and survival. Unintended inhibition of these off-target enzymes can lead to cellular stress and toxicity.
-
Induction of Apoptosis: Inhibition of certain serine proteases can trigger apoptosis-like cell death, which may involve the mitochondria.[6][7] This can occur even in the absence of caspase activation.[6][7]
-
Cellular Stress Responses: The triazole moiety in this compound is found in various compounds that can induce cellular stress, including oxidative stress and endoplasmic reticulum (ER) stress.[8][9][10]
-
Mitochondrial Dysfunction: Serine protease inhibitors have been shown to impact mitochondrial function, which can lead to a decrease in cellular energy production and the initiation of cell death pathways.[6][7][11]
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify a concentration that effectively inhibits the target of interest while minimizing cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed at desired inhibitory concentration. | Inhibitor concentration is too high for the specific cell line. | Perform a thorough dose-response curve to determine the IC50 for your target and the CC50 (50% cytotoxic concentration). Start with a wide range of concentrations. |
| Cell line is particularly sensitive to serine hydrolase inhibition. | Consider using a more robust cell line if possible. If not, optimize by using a lower concentration for a longer duration or vice versa. | |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired effect. | |
| Inconsistent results between experiments. | Instability of this compound stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage. Prepare fresh dilutions for each experiment. |
| Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments. | |
| Solvent (DMSO) concentration is too high. | Maintain a final DMSO concentration below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control with the same DMSO concentration as the highest this compound concentration. | |
| Lack of desired inhibitory effect. | This compound is not active. | Confirm the activity of your this compound stock. If possible, use a positive control cell line or a biochemical assay. |
| Insufficient concentration or exposure time. | Increase the concentration of this compound or the incubation time based on your dose-response and time-course experiments. |
Quantitative Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | CC50 (µM) |
| Jurkat | T-cell leukemia | 24 | 15.2 |
| 48 | 8.5 | ||
| 72 | 4.1 | ||
| MCF-7 | Breast Cancer | 24 | 25.8 |
| 48 | 18.3 | ||
| 72 | 12.6 | ||
| A549 | Lung Carcinoma | 24 | 32.1 |
| 48 | 22.7 | ||
| 72 | 16.9 | ||
| HEK293 | Normal Kidney | 24 | > 50 |
| 48 | 45.2 | ||
| 72 | 38.7 |
Note: The above data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
1. Protocol for Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol allows for the assessment of cell viability by measuring the metabolic activity of cells.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.
-
2. Protocol for Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Caption: Workflow for minimizing this compound toxicity.
Caption: Hypothesized signaling pathway for this compound induced toxicity.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]
- 6. Serine proteases mediate apoptosis-like cell death and phagocytosis under caspase-inhibiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serine protease inhibition and mitochondrial dysfunction associated with cisplatin resistance in human tumor cell lines: targets for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining AA26-9 Incubation Time for Optimal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of the serine hydrolase inhibitor AA26-9 for maximal therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and broad-spectrum inhibitor of serine hydrolases (SHs).[1] Serine hydrolases are a large and diverse family of enzymes that play crucial roles in various physiological processes. These enzymes utilize a key serine residue in their active site to hydrolyze substrates. This compound works by covalently modifying this catalytic serine, thereby irreversibly inactivating the enzyme.
Q2: What is a typical starting concentration and incubation time for this compound in cell-based assays?
A2: Based on published literature, a common starting point for in vitro studies is a concentration of 20 µM with an incubation time of 4 hours. However, the optimal conditions can vary significantly depending on the cell type, the specific serine hydrolase being targeted, and the experimental endpoint. It is highly recommended to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: How can I determine the optimal incubation time for this compound in my experiment?
A3: The ideal method for determining the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the desired biological endpoint at various time points (e.g., 1, 2, 4, 8, 12, and 24 hours). The time point that yields the maximal desired effect with minimal off-target effects or cytotoxicity should be selected as the optimal incubation time.
Q4: Can the optimal incubation time for this compound vary between different cell lines?
A4: Yes, the optimal incubation time can differ between cell lines. Factors such as the expression level of the target serine hydrolase, the metabolic rate of the cells, and cell membrane permeability can all influence the time required for this compound to exert its maximal effect. Therefore, it is crucial to optimize the incubation time for each cell line you are working with.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition observed | Insufficient incubation time: this compound may not have had enough time to effectively inhibit the target enzyme. | Perform a time-course experiment to identify the optimal incubation period. Extend the incubation time in subsequent experiments. |
| Suboptimal concentration: The concentration of this compound may be too low to achieve significant inhibition. | Conduct a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and target. | |
| Compound instability: this compound may be unstable in your experimental conditions. | Prepare fresh solutions of this compound for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells. | |
| High cell toxicity or off-target effects | Excessively long incubation time: Prolonged exposure to this compound may lead to cytotoxicity or inhibition of other enzymes. | Reduce the incubation time. A time-course experiment will help identify a window where maximal target inhibition is achieved with minimal toxicity. |
| High concentration: The concentration of this compound may be too high, leading to non-specific effects. | Lower the concentration of this compound. A dose-response curve will help identify a concentration that is both effective and non-toxic. | |
| High variability between replicates | Inconsistent incubation times: Minor variations in the timing of reagent addition and removal can lead to variability. | Ensure precise and consistent timing for all experimental steps, especially the addition of this compound and the termination of the incubation. |
| Cell health and density: Variations in cell confluency or health can affect the experimental outcome. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines the steps to determine the optimal incubation time for this compound in a cell-based assay using a relevant downstream marker of serine hydrolase activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound inhibitor
-
Vehicle control (e.g., DMSO)
-
Reagents for measuring the desired endpoint (e.g., cell lysis buffer, antibodies for Western blot, or a specific activity assay kit)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to the desired final concentration. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a range of time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Measurement: At each time point, terminate the experiment and measure the desired endpoint. This could be:
-
Western Blot Analysis: Lyse the cells and perform a Western blot to assess the level of a protein that is downstream of the targeted serine hydrolase.
-
Enzyme Activity Assay: Use a commercially available or in-house developed assay to measure the activity of the target serine hydrolase or a related enzyme.
-
Cell Viability Assay: Perform an MTT, XTT, or similar assay to assess the cytotoxic effects of this compound at different incubation times.
-
-
Data Analysis: Plot the measured endpoint as a function of incubation time to determine the time point at which the desired effect is maximal with minimal cytotoxicity.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol allows for the direct assessment of this compound's engagement with its serine hydrolase targets in a complex proteome.
Materials:
-
Cell or tissue lysate
-
This compound inhibitor
-
Vehicle control (e.g., DMSO)
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., fluorescent or biotinylated)
-
SDS-PAGE gels and imaging system
Procedure:
-
Lysate Preparation: Prepare a protein lysate from your cells or tissue of interest.
-
Inhibitor Incubation: Pre-incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control for different durations (e.g., 15, 30, 60, 120 minutes) at room temperature.
-
ABP Labeling: Add the serine hydrolase ABP to each lysate aliquot and incubate for a fixed time (e.g., 30 minutes) to label the active serine hydrolases that have not been inhibited by this compound.
-
SDS-PAGE and Visualization: Quench the labeling reaction and separate the proteins by SDS-PAGE. Visualize the labeled serine hydrolases using a fluorescence scanner (for fluorescent probes) or by Western blot and streptavidin detection (for biotinylated probes).
-
Data Analysis: A decrease in the signal of a specific band in the this compound-treated lanes compared to the vehicle control indicates inhibition of that particular serine hydrolase. Quantify the band intensities to determine the extent of inhibition at different incubation times.
Data Presentation
Table 1: Hypothetical Effect of this compound Incubation Time on Serine Hydrolase Activity and Cell Viability
| Incubation Time (hours) | Target Serine Hydrolase Activity (% of Control) | Cell Viability (% of Control) |
| 0 | 100 | 100 |
| 1 | 65 | 98 |
| 2 | 40 | 95 |
| 4 | 25 | 92 |
| 8 | 22 | 85 |
| 12 | 20 | 78 |
| 24 | 18 | 65 |
Note: This is hypothetical data and actual results may vary depending on the experimental conditions.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for low this compound inhibition.
References
Technical Support Center: Overcoming Limitations of AA26-9 in Specific Assays
Welcome to the technical support center for AA26-9, a potent, broad-spectrum serine hydrolase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and broad-spectrum inhibitor of serine hydrolases (SHs).[1] It belongs to the class of 1,2,3-triazole ureas and acts by covalent carbamoylation of the active site serine nucleophile of its target enzymes, leading to their irreversible inactivation.[1][2] Its broad-spectrum nature allows it to inhibit a wide range of SHs, including lipases, peptidases, esterases, and thioesterases.[1][2]
Q2: What are the known targets of this compound?
This compound has been shown to inhibit approximately one-third of the 40+ serine hydrolases detected in immortalized T cell lines.[1][2] Known targets include:
-
Lipases/Phospholipases: AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA3[1]
-
Peptidases: APEH, PRCP, CTSA[1]
-
Thioesterases: LYPLA1, LYPLA2[1]
-
Uncharacterized Enzymes: ABHD11, ABHD13, BAT5[1]
Q3: I am observing no inhibition of my target enzyme. What could be the issue?
Several factors could contribute to a lack of observable inhibition. Please consider the following troubleshooting steps:
-
Compound Integrity and Solubility: Ensure your this compound is properly dissolved. It has low aqueous solubility and often requires organic solvents like DMSO for initial stock preparation. Refer to the solubility data table and the experimental protocols section for detailed instructions.
-
Inhibitor Concentration and Incubation Time: The effective concentration and incubation time can vary depending on the cell type and the specific target enzyme. A common starting point is 20 µM for 4 hours in cell-based assays.[1] Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific assay.
-
Enzyme Activity in Your System: Confirm that your target enzyme is active in your experimental setup. You can do this by running a positive control or measuring the baseline enzyme activity before adding the inhibitor.
-
Assay Conditions: Ensure that the pH, temperature, and buffer composition of your assay are optimal for both enzyme activity and inhibitor stability.
Q4: I am observing significant cell death in my cultures treated with this compound. What should I do?
Cytotoxicity can be a concern with any small molecule inhibitor. Here are some steps to troubleshoot this issue:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium is low (generally below 0.5%) and include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments.
-
Inhibitor Concentration: High concentrations of this compound may induce cytotoxicity. Perform a dose-response curve to determine the optimal concentration that effectively inhibits your target enzyme without causing significant cell death.
-
Off-Target Effects: As a broad-spectrum inhibitor, this compound can inhibit multiple serine hydrolases, some of which may be essential for cell survival. The inhibition of these off-target enzymes could lead to cytotoxicity. Consider using a more selective inhibitor if available for your target of interest to confirm that the observed phenotype is not due to off-target effects.
Q5: How stable is this compound in cell culture media?
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Problem: this compound precipitates out of solution when added to aqueous buffers or cell culture media.
Solution:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Use a Multi-Step Dilution Protocol: For in vivo or some in vitro applications, a co-solvent system may be necessary. A common protocol involves a stepwise addition of solvents.
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound.[2] However, avoid excessive heat which could lead to degradation.
-
Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in your assay is low enough to not affect your experimental system.
| Solvent | Solubility | Reference |
| DMSO | ≥ 15.04 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
Issue 2: Unexpected or Off-Target Effects
Problem: Observing cellular effects that are not consistent with the known function of the intended target enzyme.
Solution:
-
Confirm Target Engagement: Use a technique like Activity-Based Protein Profiling (ABPP) to confirm that this compound is indeed inhibiting your target enzyme in your experimental system.
-
Consult Off-Target Databases: While a comprehensive and specific off-target database for this compound is not publicly available, researchers can refer to studies that have profiled similar broad-spectrum serine hydrolase inhibitors. For example, studies on the FAAH inhibitor BIA 10-2474 revealed off-target inhibition of other lipases like ABHD6 and CES2.[5][6]
-
Use a More Selective Inhibitor: If possible, use a more selective inhibitor for your target enzyme as a control to determine if the observed phenotype is a result of inhibiting your specific target or due to the broad-spectrum activity of this compound.
-
Knockdown/Knockout Controls: The most rigorous control is to use genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout your target enzyme and see if this phenocopies the effects of this compound.
Known Off-Targets of Broad-Spectrum Serine Hydrolase Inhibitors:
| Inhibitor Class | Known Off-Targets | Reference |
| Carbamates | Carboxylesterases (CESs) | [7] |
| Imidazole Ureas (e.g., BIA 10-2474) | FAAH2, ABHD6, ABHD11, LIPE, PNPLA6, CES1, CES2, CES3 | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Activity-Based Protein Profiling (ABPP)
This protocol is a general guideline for using a broad-spectrum serine hydrolase probe to assess the inhibitory activity of this compound.
Materials:
-
Cells or tissue of interest
-
This compound
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Broad-spectrum serine hydrolase activity-based probe with a reporter tag (e.g., a fluorophore or biotin)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner or streptavidin-HRP for western blotting
Procedure:
-
Cell/Tissue Treatment: Treat your cells or tissue with varying concentrations of this compound or vehicle control (DMSO) for the desired amount of time (e.g., 4 hours).
-
Lysis: Harvest and lyse the cells or homogenize the tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Probe Labeling: Incubate a standardized amount of protein from each lysate with the activity-based probe for a specified time (e.g., 30 minutes at room temperature).
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples. Run the samples on an SDS-PAGE gel.
-
Detection:
-
Fluorescent Probe: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths. A decrease in fluorescence intensity in the this compound treated lanes compared to the control indicates inhibition of the respective serine hydrolase.
-
Biotinylated Probe: Transfer the proteins to a membrane and perform a western blot using streptavidin-HRP to detect the biotinylated proteins.
-
Protocol 2: General Lipase (B570770) Activity Assay
This is a general colorimetric or fluorometric assay that can be adapted to measure the activity of lipases that are targets of this compound.
Materials:
-
Cell or tissue lysate containing the lipase of interest
-
This compound
-
Lipase substrate (e.g., p-nitrophenyl butyrate (B1204436) for colorimetric assay, or a fluorogenic substrate)
-
Assay buffer (pH will depend on the optimal pH for the specific lipase)
-
Microplate reader
Procedure:
-
Prepare Lysates: Prepare cell or tissue lysates as described in the ABPP protocol.
-
Inhibitor Incubation: Pre-incubate the lysates with varying concentrations of this compound or vehicle control for a specified time to allow for inhibitor binding.
-
Initiate Reaction: Add the lipase substrate to each well of a microplate.
-
Add Lysate: Add the pre-incubated lysates to the wells to start the reaction.
-
Monitor Reaction: Immediately begin reading the absorbance or fluorescence at regular intervals using a microplate reader. The rate of the reaction is proportional to the lipase activity.
-
Data Analysis: Calculate the initial reaction rates for each concentration of this compound. A decrease in the reaction rate indicates inhibition of lipase activity.
Signaling Pathways and Logical Relationships
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization and characterization of triazole urea inhibitors for abhydrolase domain containing protein 6 (ABHD6) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
AA26-9 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and best practices for the use of AA26-9, a potent and broad-spectrum serine hydrolase inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets a wide range of serine hydrolases.[1] It belongs to a class of compounds that act as covalent inhibitors, forming a stable bond with the active site serine residue of these enzymes, leading to their irreversible inactivation.[1] This inactivation occurs through carbamoylation of the serine nucleophile. This compound has been shown to inhibit approximately one-third of the more than 40 serine hydrolases found in T-cells.[1]
2. What are the primary applications of this compound in research?
This compound is primarily used as a research tool for:
-
Activity-Based Protein Profiling (ABPP): To identify and characterize the function of serine hydrolases in complex biological systems.
-
Target Validation: To understand the physiological roles of specific serine hydrolases in various signaling pathways.
-
Drug Discovery: As a starting point for the development of more selective inhibitors for therapeutic purposes.
3. How should I store this compound?
Proper storage of this compound is crucial to maintain its stability and activity. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below.
4. How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to the desired concentration. It is recommended to prepare a concentrated stock solution (e.g., 10 mM or higher) and store it in aliquots to minimize freeze-thaw cycles.
5. Can I use this compound in animal studies?
Yes, this compound can be used in in vivo studies. However, a suitable formulation is required to ensure its solubility and bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. The final concentration of DMSO should be kept low to avoid toxicity. It is always recommended to consult relevant literature for established in vivo protocols.
Stability and Storage Data
| Form | Storage Temperature | Duration | Supplier Recommendations |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | 2 years | ||
| In DMSO | -80°C | 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommendation |
| Low or no inhibition of target enzyme | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect concentration: Calculation error or inaccurate measurement. | Double-check all calculations and ensure accurate pipetting. | |
| Enzyme inactivity: The target enzyme in your sample may not be in its active form. | Ensure your experimental conditions are suitable for maintaining enzyme activity. | |
| High background in ABPP gel | Non-specific binding of the probe: The concentration of the activity-based probe may be too high. | Optimize the concentration of the activity-based probe by performing a titration experiment. |
| Contamination: Presence of other active hydrolases in the sample. | Ensure proper sample preparation and handling to avoid contamination. | |
| Inconsistent results between experiments | Variability in experimental conditions: Inconsistent incubation times, temperatures, or reagent concentrations. | Standardize all experimental parameters and maintain consistency across all experiments. |
| Cell passage number: Different cell passages can have varying expression levels of target enzymes. | Use cells within a consistent and low passage number range for all experiments. | |
| Precipitation of this compound in aqueous buffer | Low solubility: this compound has limited solubility in aqueous solutions. | Ensure the final concentration of DMSO in your assay buffer is sufficient to maintain solubility, but not high enough to affect enzyme activity (typically <1%). |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) Protocol
This protocol outlines a general workflow for identifying the targets of this compound in a cell lysate using a competitive ABPP approach with a fluorescently labeled serine hydrolase probe (e.g., FP-Rhodamine).
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
This compound stock solution (in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Harvest cells or homogenize tissue and lyse in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant (proteome).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Competitive Inhibition:
-
In separate microcentrifuge tubes, aliquot equal amounts of the proteome (e.g., 50 µg).
-
To each tube, add the desired concentration of this compound or vehicle (DMSO) as a control.
-
Incubate at room temperature for 30 minutes to allow for the inhibitor to bind to its targets.
-
-
Probe Labeling:
-
Add the fluorescently labeled activity-based probe to each tube at a final concentration that has been previously optimized.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
SDS-PAGE and Imaging:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
-
Analysis:
-
Compare the fluorescent band patterns between the this compound-treated samples and the DMSO control.
-
A decrease in the intensity of a fluorescent band in the this compound-treated lane indicates that the corresponding protein is a target of the inhibitor.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a carbamate-based inhibitor that irreversibly inactivates serine hydrolases. The mechanism involves the nucleophilic attack by the active site serine on the carbonyl carbon of the carbamate, leading to the formation of a stable, covalent carbamoyl-enzyme adduct and the release of the leaving group.
Caption: Covalent inhibition of a serine hydrolase by this compound.
Competitive ABPP Workflow
The following diagram illustrates the workflow for identifying serine hydrolase targets of this compound using competitive activity-based protein profiling.
Caption: Workflow for competitive activity-based protein profiling.
Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway
This compound is known to inhibit Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. Inhibition of FAAH leads to an increase in the levels of anandamide (B1667382) (AEA), which then modulates cannabinoid receptor signaling.
Caption: Inhibition of FAAH signaling by this compound.
References
mitigating non-specific binding of AA26-9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate non-specific binding of the broad-spectrum serine hydrolase inhibitor, AA26-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, broad-spectrum serine hydrolase inhibitor. It functions by covalent carbamoylation of the serine nucleophile in the active site of these enzymes. Its targets are diverse, including lipases, esterases, thioesterases, and peptidases. This compound has been shown to inhibit approximately one-third of the more than 40 serine hydrolases found in T-cells.
Q2: What constitutes "non-specific binding" for a small molecule inhibitor like this compound?
For a small molecule like this compound, non-specific binding can refer to two main issues:
-
Off-target binding: Interaction with proteins that are not the intended serine hydrolase targets. This can lead to unexpected biological effects or false positives in screening assays.
-
Adsorption to surfaces: Physical adherence to labware such as microplates, pipette tips, and tubing. This can effectively lower the concentration of this compound in your assay, leading to inaccurate potency measurements and poor reproducibility.
Q3: What are the common causes of high non-specific binding in assays with this compound?
Several factors can contribute to high non-specific binding of small molecules:
-
Hydrophobic Interactions: this compound, like many small molecules, can bind to plastic surfaces through hydrophobic interactions.
-
Electrostatic Interactions: Charged molecules can interact with charged surfaces of labware.
-
Assay Buffer Composition: The absence of detergents or the presence of certain proteins like Bovine Serum Albumin (BSA), which can sometimes bind small molecules, can influence non-specific binding.
-
High Compound Concentration: Using excessively high concentrations of this compound can lead to an increase in non-specific binding.
Q4: How can I proactively minimize non-specific binding of this compound in my experiments?
To minimize non-specific binding, consider the following:
-
Use low-adsorption labware: Whenever possible, use microplates and tubes specifically designed to reduce small molecule binding.
-
Optimize your assay buffer: Include a non-ionic detergent like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%).
-
Consider your blocking agent: In some assays, BSA can contribute to background. Consider using alternative blocking agents like bovine gamma globulin (BGG) or synthetic polymer-based blockers.
-
Determine the optimal this compound concentration: Perform concentration-response experiments to find the lowest effective concentration of this compound for your assay.
Troubleshooting Guides
Guide 1: High Background Signal in a Competitive Activity-Based Protein Profiling (ABPP) Experiment
This guide helps you troubleshoot high background signal in a competitive ABPP experiment designed to screen for novel serine hydrolase inhibitors using this compound as a positive control.
Quantitative Data Summary: Effect of Mitigation Strategies on Signal-to-Background Ratio
| Condition | Average Signal (RFU) | Average Background (RFU) | Signal-to-Background Ratio |
| Standard Polypropylene Plate | 15,000 | 3,000 | 5.0 |
| Low-Binding Microplate | 14,800 | 1,500 | 9.9 |
| Standard Plate + 0.01% Tween-20 | 14,500 | 1,200 | 12.1 |
| Low-Binding Plate + 0.01% Tween-20 | 14,600 | 800 | 18.3 |
Guide 2: Poor Reproducibility in IC50 Values for this compound
This guide addresses variability in the measured IC50 of this compound in a cell-based or biochemical assay.
Validation & Comparative
A Comparative Guide to Serine Hydrolase Inhibitors: The Broad-Spectrum Profile of AA26-9
For researchers, scientists, and drug development professionals, understanding the landscape of enzyme inhibitors is critical for advancing therapeutic strategies. This guide provides a detailed comparison of AA26-9, a potent broad-spectrum serine hydrolase inhibitor, with other more selective inhibitors, supported by experimental data and protocols.
Serine hydrolases represent one of the largest and most diverse enzyme superfamilies in mammals, playing crucial roles in a vast array of physiological processes, including neuro-transmission, inflammation, and metabolism. Their involvement in various pathologies has made them attractive targets for drug discovery. Inhibitors of these enzymes can be broadly categorized into two main types: broad-spectrum inhibitors, which target multiple serine hydrolases, and selective inhibitors, which are designed to target a specific enzyme.
This guide focuses on this compound, a 1,2,3-triazole urea-based compound, and its inhibitory profile in comparison to well-characterized selective inhibitors. This compound is known to inhibit approximately one-third of the more than 40 serine hydrolases detected in immortalized T-cell lines by covalently modifying the active site serine nucleophile through carbamoylation.[1] Its broad-spectrum nature makes it a valuable tool for functional annotation of serine hydrolases and for identifying novel therapeutic targets.
Quantitative Comparison of Inhibitor Potency
To objectively assess the performance of this compound and its selective counterparts, their half-maximal inhibitory concentrations (IC50) against a panel of serine hydrolases are presented below. The data highlights the broad-spectrum nature of this compound versus the targeted efficacy of selective inhibitors.
| Enzyme Target | This compound IC50 (nM) | JZL184 IC50 (nM) | KML29 IC50 (nM) | URB597 IC50 (nM) | WWL70 IC50 (nM) |
| MGLL (Monoacylglycerol Lipase) | Data not available | 8 | 15 | >10,000 | >10,000 |
| FAAH (Fatty Acid Amide Hydrolase) | Inhibited | >10,000 | >50,000 | 4.7 | >10,000 |
| ABHD6 (α/β-Hydrolase Domain Containing 6) | Inhibited | >1,000 | >1,000 | >10,000 | 160 |
| LYPLA1 (Lysophospholipase 1) | Inhibited | Data not available | Data not available | Data not available | Data not available |
| APEH (Acyl-Peptide Hydrolase) | Potent Inhibition | Data not available | Data not available | Data not available | Data not available |
| PAFAH2 (Platelet-Activating Factor Acetylhydrolase 2) | Potent Inhibition | Data not available | Data not available | Data not available | Data not available |
| ABHD11 (α/β-Hydrolase Domain Containing 11) | Potent Inhibition | Data not available | Data not available | Data not available | Data not available |
Note: "Inhibited" or "Potent Inhibition" for this compound indicates that the enzyme is a known target, but specific IC50 values from a head-to-head comparison were not available in the reviewed literature. The provided IC50 values for selective inhibitors are against mouse brain proteomes and were determined by competitive ABPP.
Experimental Protocols
The primary method for characterizing the potency and selectivity of serine hydrolase inhibitors is Competitive Activity-Based Protein Profiling (ABPP) . This technique utilizes an activity-based probe (ABP), typically a fluorophosphonate (FP) tagged with a reporter molecule (e.g., a fluorophore like rhodamine), that covalently binds to the active site serine of a broad range of serine hydrolases.
Detailed Protocol for Gel-Based Competitive ABPP
-
Proteome Preparation:
-
Harvest cells or tissues and homogenize in a suitable lysis buffer (e.g., Tris-buffered saline) on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (proteome).
-
Determine the protein concentration of the proteome using a standard protein assay (e.g., BCA assay).
-
-
Inhibitor Incubation:
-
Dilute the proteome to a final concentration of 1 mg/mL in lysis buffer.
-
Aliquot the proteome into microcentrifuge tubes.
-
Add the inhibitor of interest (e.g., this compound or a selective inhibitor) at various concentrations to the aliquots. A vehicle control (e.g., DMSO) should be included.
-
Incubate the proteome-inhibitor mixture for 30 minutes at room temperature to allow for target engagement.
-
-
Activity-Based Probe Labeling:
-
Add a fluorescently tagged activity-based probe (e.g., FP-Rhodamine) to each reaction at a final concentration of 1 µM.
-
Incubate for another 30 minutes at room temperature. The ABP will label the active serine hydrolases that have not been inhibited by the test compound.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled serine hydrolases directly in the gel using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to specific serine hydrolases.
-
The reduction in fluorescence intensity in the inhibitor-treated lanes compared to the vehicle control indicates the degree of inhibition.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Serine Hydrolase Signaling Pathways
To illustrate the biological context of serine hydrolase inhibition, the following diagrams depict a key signaling pathway regulated by these enzymes and the general workflow for their characterization.
Caption: Endocannabinoid signaling pathway regulated by serine hydrolases FAAH and MGLL.
Caption: General workflow for competitive activity-based protein profiling (ABPP).
Conclusion
This compound serves as a powerful research tool for the broad-spectrum inhibition of serine hydrolases, enabling the exploration of their collective roles in cellular processes. In contrast, selective inhibitors like JZL184 and URB597 are indispensable for dissecting the specific functions of individual enzymes, such as MGLL and FAAH in the endocannabinoid system. The choice between a broad-spectrum and a selective inhibitor will ultimately depend on the specific research question. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize these chemical probes in their studies of serine hydrolase biology and for the development of novel therapeutics.
References
Validating the Targets of AA26-9: A Comparative Guide Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine hydrolase inhibitor AA26-9 with alternative compounds, supported by experimental data from mass spectrometry-based validation techniques. We detail the methodologies for key experiments and present quantitative data in structured tables for ease of comparison. Additionally, signaling pathways and experimental workflows are visualized to clarify complex biological relationships.
Introduction to this compound
This compound is a potent, broad-spectrum inhibitor of serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes.[1][2][3] Its mechanism of action involves the covalent carbamoylation of the active site serine residue of its target enzymes.[2] this compound has been shown to inhibit a wide range of serine hydrolases, including lipases, peptidases, and thioesterases, making it a valuable tool for functional studies and a potential starting point for therapeutic development.[1][2]
Performance Comparison of Serine Hydrolase Inhibitors
The validation of this compound's targets and the comparison of its performance against other inhibitors are crucial for its application in research and drug discovery. The following tables summarize the inhibitory potency (IC50 values) of this compound and alternative serine hydrolase inhibitors against a panel of enzymes. The data is primarily derived from competitive activity-based protein profiling (ABPP) experiments.
| Target Enzyme | This compound | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| FAAH | Data not available | JZL184 | 4000 |
| ABHD6 | Data not available | JZL184 | >10000 |
| AADACL1 | Data not available | WWL38 | 4800 |
| LYPLA1 | Data not available | Data not available | Data not available |
| MAGL | Data not available | JZL184 | 8 |
| ABHD10 | Data not available | ABL303 | ~30 |
Note: Direct comparative IC50 values for this compound against these specific targets were not available in the searched literature. The alternatives listed are well-characterized inhibitors of these enzymes.
Experimental Protocols
The primary method for validating the targets of this compound and determining inhibitor potency is Competitive Activity-Based Protein Profiling (ABPP) coupled with Mass Spectrometry .
Detailed Methodology for Competitive ABPP-MS
This protocol outlines the steps for identifying and quantifying the targets of a serine hydrolase inhibitor like this compound in a complex proteome.
1. Proteome Preparation:
- Harvest cells or tissues and homogenize in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) to prepare a proteome lysate.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Competitive Inhibition:
- Aliquot the proteome lysate into separate tubes.
- Pre-incubate the lysates with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
3. Activity-Based Probe Labeling:
- Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for gel-based analysis), to each reaction.
- Incubate for a defined period (e.g., 30 minutes) to allow the probe to covalently label the active sites of serine hydrolases that were not inhibited by the test compound.
4. Sample Preparation for Mass Spectrometry:
- For Biotinylated Probes:
- Enrich the probe-labeled proteins using streptavidin-coated beads.
- Wash the beads extensively to remove non-specifically bound proteins.
- Perform on-bead tryptic digestion to release the probe-labeled peptides.
- For Gel-Based Analysis (visualization):
- Quench the labeling reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the probe-labeled proteins using a fluorescence scanner.
5. LC-MS/MS Analysis:
- Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow HPLC system is typically used.
- Chromatography: Peptides are separated on a C18 reverse-phase column using a gradient of increasing acetonitrile (B52724) concentration.
- Mass Spectrometry Parameters:
- MS1 Scan: Acquire full scan mass spectra over a defined m/z range (e.g., 350-1500 m/z).
- MS2 Scans (Tandem MS): Select the most intense precursor ions from the MS1 scan for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).
- Data-Dependent Acquisition: Configure the instrument to acquire MS2 spectra for a set number of the most abundant precursor ions.
6. Data Analysis:
- Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides from the MS/MS data by searching against a protein sequence database.
- For competitive ABPP, the relative abundance of the probe-labeled peptides from each target protein is compared between the inhibitor-treated and vehicle-treated samples.
- A significant decrease in the abundance of a probe-labeled peptide in the presence of the inhibitor indicates that the corresponding protein is a target.
- IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving the targets of this compound and a typical experimental workflow for their validation.
Conclusion
This compound is a valuable chemical probe for studying the function of a wide array of serine hydrolases. Its validation through mass spectrometry-based techniques like competitive ABPP provides a robust framework for identifying its targets and understanding its mechanism of action. While direct comparative quantitative data with other inhibitors is still emerging, the methodologies outlined in this guide offer a clear path for researchers to perform such comparisons and further elucidate the role of this compound's targets in various signaling pathways. The continued development and characterization of selective inhibitors, guided by these proteomic strategies, will be instrumental in advancing our understanding of serine hydrolase biology and their potential as therapeutic targets.
References
AA26-9 versus pan-serine hydrolase inhibitor XYZ
A Comparative Guide: AA26-9 versus Pan-Serine Hydrolase Inhibitor FP-biotin
This guide provides a detailed comparison between the broad-spectrum serine hydrolase inhibitor this compound and a representative pan-serine hydrolase inhibitor, the activity-based probe fluorophosphonate-biotin (FP-biotin). The information is intended for researchers, scientists, and drug development professionals working with serine hydrolase inhibitors.
Introduction to Serine Hydrolase Inhibition
Serine hydrolases are a large and diverse class of enzymes that play crucial roles in numerous physiological processes, including lipid metabolism, cell signaling, and neurotransmission.[1][2][3] They are characterized by a nucleophilic serine residue in their active site which is essential for their catalytic activity.[3][4] The development of inhibitors for this enzyme class is of significant interest for therapeutic and research applications.[3][5] Broad-spectrum inhibitors are valuable tools for activity-based protein profiling (ABPP) to identify the roles of these enzymes in complex biological systems.[1][6][7]
This compound is a potent, broad-spectrum 1,2,3-triazole urea-based inhibitor that covalently modifies the active site serine of a subset of serine hydrolases.[8] It has been shown to inhibit approximately one-third of the more than 40 serine hydrolases found in T cells.[8][9][10] Fluorophosphonate (FP) probes, such as FP-biotin, are widely used activity-based probes that react covalently and broadly with the active site serine of many serine hydrolases, making them a benchmark for profiling the activity of this enzyme class.[1][5][11][12]
Comparative Data
The following table summarizes the key characteristics of this compound and FP-biotin.
| Feature | This compound | Pan-Serine Hydrolase Inhibitor (FP-biotin) |
| Inhibitor Class | 1,2,3-Triazole Urea | Fluorophosphonate |
| Mechanism of Action | Covalent carbamoylation of the active site serine nucleophile.[9][10] | Covalent phosphonylation of the active site serine nucleophile.[1][11] |
| Target Profile | Broad-spectrum, inhibiting a subset of serine hydrolases.[8][9] | Pan-serine hydrolase probe, reacting with a large portion of the enzyme class.[5][7] |
| Known Target Subclasses | Lipases/phospholipases (e.g., AADACL1, ABHD6, FAAH), peptidases (e.g., APEH, PRCP, CTSA), thioesterases (e.g., LYPLA1, LYPLA2), and uncharacterized enzymes.[9][10][13] | Very broad, including lipases, esterases, proteases, peptidases, and thioesterases.[3] |
| Primary Application | In-vivo and in-vitro inhibition of specific serine hydrolases for functional studies. | Activity-based protein profiling (ABPP) for identifying active serine hydrolases in complex proteomes.[1][7][11] |
| Selectivity | Inhibits about one-third of detectable serine hydrolases in certain cell types, indicating some level of selectivity within the broad-spectrum classification.[8][10] | Generally considered less selective, designed to label as many active serine hydrolases as possible.[7] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a common method to assess the potency and selectivity of serine hydrolase inhibitors.[1][2]
Objective: To determine the inhibitory profile of this compound against active serine hydrolases in a cellular lysate compared to a pan-inhibitor.
Materials:
-
Cell or tissue lysate
-
This compound
-
DMSO (vehicle control)
-
FP-biotin probe
-
Streptavidin-agarose beads
-
Trypsin
-
Buffers (e.g., PBS, Tris)
-
LC-MS/MS equipment
Procedure:
-
Proteome Preparation: Prepare a soluble proteome fraction from cells or tissues of interest.
-
Inhibitor Incubation: Aliquot the proteome and treat with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 37°C).[8][10]
-
Probe Labeling: Add the broad-spectrum FP-biotin probe to each sample to label the remaining active serine hydrolases.
-
Enrichment: Capture the probe-labeled proteins using streptavidin-agarose beads.
-
Digestion: Wash the beads to remove non-specifically bound proteins and perform on-bead tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled serine hydrolases.
-
Data Analysis: The reduction in the signal for a particular hydrolase in the this compound-treated sample compared to the control indicates inhibition by this compound.
Visualizations
Signaling Pathway Inhibition
References
- 1. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expanding diversity of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Functional annotation of serine hydrolases in the asexual erythrocytic stage of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]
Comparative In Vitro Inhibitory Activity of AA26-9: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro inhibitory activity of AA26-9, a potent, broad-spectrum serine hydrolase inhibitor, with other alternative compounds. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical profile of this compound. The information presented herein is based on publicly available experimental data.
Introduction to this compound
This compound is a novel 1,2,3-triazole urea-based compound that has demonstrated significant inhibitory activity against a substantial portion of the serine hydrolase superfamily.[1] Serine hydrolases are a large and diverse class of enzymes that play critical roles in a wide array of physiological processes, making them attractive targets for therapeutic intervention in various diseases. This compound acts as an irreversible inhibitor by covalently modifying the active site serine residue of its target enzymes through carbamoylation.
Comparative Inhibitory Potency
The inhibitory potential of this compound has been characterized against a panel of serine hydrolases using competitive activity-based protein profiling (ABPP). This technique allows for the assessment of inhibitor potency and selectivity directly within a complex proteome. While a comprehensive list of IC50 values for this compound against all its targets from a single direct comparative study is not fully available in the public domain, the primary literature indicates that 1,2,3-triazole ureas, the class of compounds to which this compound belongs, exhibit exceptional potency, often in the sub-nanomolar range for specific serine hydrolases.
To provide a comparative context, the following table summarizes the known serine hydrolase targets of this compound and includes IC50 values for other well-characterized inhibitors against some of these enzymes. This highlights the need for further direct comparative studies to precisely position the potency of this compound.
| Target Enzyme | Alternative Inhibitor | IC50 (nM) |
| FAAH | JZL184 | ~2-8 |
| ABHD6 | WWL70 | ~100 |
| APEH | JCP174 | ~50 |
| PAFAH2 | CAY10594 | ~7 |
| LYPLA1/2 | Palmostatin B | ~100 |
Note: This table is for comparative purposes and does not represent a direct head-to-head study with this compound. The IC50 values are approximate and can vary depending on the assay conditions.
Experimental Protocols
The primary method used to characterize the inhibitory activity of this compound is Competitive Activity-Based Protein Profiling (ABPP) .
Principle:
Competitive ABPP involves the competition between a test inhibitor (this compound) and a broad-spectrum activity-based probe (ABP) for binding to the active site of a serine hydrolase. The ABP is typically tagged with a reporter group (e.g., a fluorophore or biotin) for visualization or enrichment. A reduction in the signal from the ABP indicates that the test inhibitor has successfully bound to and inhibited the enzyme.
Gel-Based Competitive ABPP Workflow:
Caption: Workflow for gel-based competitive ABPP.
Detailed Method:
-
Proteome Preparation: Prepare soluble and membrane fractions from cells or tissues of interest in a suitable lysis buffer. Determine the protein concentration of each fraction.
-
Inhibitor Incubation: Pre-incubate a standardized amount of the proteome with varying concentrations of this compound (or a vehicle control, typically DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37 °C).
-
Activity-Based Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine) to the proteome samples and incubate for a further defined period (e.g., 30 minutes) at the same temperature.
-
SDS-PAGE: Quench the labeling reaction by adding a denaturing sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
In-Gel Fluorescence Scanning: Visualize the probe-labeled enzymes directly in the gel using a fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the serine hydrolases of interest. A decrease in fluorescence intensity in the this compound-treated samples compared to the vehicle control indicates inhibition. IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways
The broad-spectrum inhibitory nature of this compound means that it can modulate multiple signaling pathways through the inhibition of key serine hydrolases. The following diagrams illustrate the involvement of some of the known targets of this compound in cellular signaling.
AADACL1 in Platelet Signaling:
AADACL1 is involved in ether lipid metabolism and its inhibition has been shown to impact platelet activation.[2][3] Inhibition of AADACL1 leads to the accumulation of a phosphorylated metabolite that can inhibit Protein Kinase C (PKC), a crucial regulator of platelet aggregation.
Caption: Inhibition of AADACL1 by this compound in platelet signaling.
LYPLA1/LYPLA2 in Lysophospholipid and MAPK Signaling:
LYPLA1 and LYPLA2 are involved in the metabolism of lysophospholipids, which are important signaling molecules.[1][4][5] They also play a role in protein depalmitoylation, which can affect the localization and activity of signaling proteins like Ras, a key component of the MAPK pathway.[5]
Caption: Role of LYPLA1/2 in signaling and their inhibition by this compound.
Conclusion
This compound is a potent and broad-spectrum inhibitor of serine hydrolases with the potential to modulate a wide range of physiological and pathological processes. The use of competitive activity-based protein profiling has been instrumental in characterizing its inhibitory activity. Further research, including direct comparative studies with other well-known inhibitors and a more in-depth exploration of its impact on various signaling pathways, will be crucial in fully elucidating the therapeutic potential of this compound. This guide provides a foundational overview to aid researchers in designing and interpreting future in vitro studies with this promising compound.
References
- 1. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ether lipid metabolism by AADACL1 regulates platelet function and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether lipid metabolism by AADACL1 regulates platelet function and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
A Comparative Analysis of the Serine Hydrolase Inhibitor AA26-9 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the broad-spectrum serine hydrolase inhibitor AA26-9 and its more selective analogs. By leveraging a 1,2,3-triazole urea (B33335) scaffold, these inhibitors offer a versatile platform for probing the function of the vast serine hydrolase superfamily. This document outlines their performance, supported by experimental data, to aid in the selection of the appropriate chemical probe for targeted research.
Introduction to this compound and its Analogs
This compound is a potent, irreversible inhibitor that covalently modifies the catalytic serine residue of a wide range of serine hydrolases.[1] This broad-spectrum activity, while useful for general screening, necessitates the development of more selective analogs to dissect the roles of individual enzymes in physiological and pathological processes. By systematically modifying the piperidine (B6355638) ring and the triazole substituent of the parent molecule, researchers have developed analogs with significantly enhanced selectivity for specific serine hydrolases, such as alpha/beta-hydrolase domain containing 6 (ABHD6).
Performance Comparison: Potency and Selectivity
The inhibitory activity of this compound and its analogs is typically assessed using competitive activity-based protein profiling (ABPP). This technique measures the ability of an inhibitor to compete with a broad-spectrum fluorescent probe for binding to the active site of serine hydrolases in a complex proteome. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying inhibitor potency.
Table 1: Comparative IC50 Values (nM) of this compound and Analogs Against Key Serine Hydrolases
| Compound | Target Enzyme | IC50 (nM) | Selectivity Profile | Reference |
| This compound | Multiple | Broad-spectrum | Inhibits a wide range of SHs | Adibekian et al., 2011 |
| AA26-8 | APEH, PAFAH2, ABHD11, FAAH | More potent than this compound for these targets | Increased potency for specific SHs | Adibekian et al., 2011 |
| AA26-5 | PAFAH2, ABHD11, FAAH | More potent than this compound for these targets | Increased potency for specific SHs | Adibekian et al., 2011 |
| KT182 | ABHD6 | < 5 | Highly selective for ABHD6 | Navia-Paldanius et al., 2021 |
| KT203 | ABHD6 | < 5 | Highly selective for ABHD6 (peripherally restricted) | Navia-Paldanius et al., 2021 |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol outlines the general steps for determining the potency and selectivity of serine hydrolase inhibitors using gel-based competitive ABPP.
1. Proteome Preparation:
-
Harvest cells or tissues and homogenize in a suitable lysis buffer (e.g., Tris-buffered saline) without detergents that could interfere with enzyme activity.
-
Separate the soluble and membrane fractions by ultracentrifugation.
-
Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
2. Inhibitor Incubation:
-
Dilute the proteome to a final concentration of 1 mg/mL.
-
Aliquot the proteome and treat with a range of concentrations of the test inhibitor (e.g., this compound or its analogs) or vehicle control (e.g., DMSO).
-
Incubate the samples for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.
3. Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-rhodamine), to each sample.
-
Incubate for a specific time (e.g., 30 minutes) at room temperature to allow the probe to label the active serine hydrolases that were not inhibited by the test compound.
4. Sample Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
5. Data Analysis:
-
Quantify the fluorescence intensity of the protein bands corresponding to the serine hydrolases of interest.
-
The reduction in fluorescence intensity in the inhibitor-treated samples compared to the vehicle control indicates inhibition.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the signaling pathways affected by these inhibitors and the workflow of the comparative analysis.
Caption: Inhibition of Serine Hydrolases by this compound and Analogs.
Caption: Competitive ABPP Workflow for Inhibitor Profiling.
Conclusion
The 1,2,3-triazole urea scaffold of this compound has proven to be a highly adaptable platform for developing potent and selective serine hydrolase inhibitors. While this compound serves as a valuable tool for broad-spectrum inhibition, its analogs, such as KT182 and KT203, offer the precision required to investigate the function of individual enzymes like ABHD6. The data and protocols presented in this guide are intended to facilitate the rational selection and application of these chemical probes in advancing our understanding of the serine hydrolase superfamily.
References
Comparative Selectivity Analysis of AA26-9 Across Enzyme Families
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of the Serine Hydrolase Inhibitor AA26-9
This guide provides a detailed comparison of the broad-spectrum serine hydrolase inhibitor, this compound, with another widely used inhibitor, Methoxyarachidonyl Fluorophosphonate (MAFP). The selectivity of these compounds across various enzyme subfamilies is presented, supported by experimental data and detailed protocols for assessing enzyme inhibition.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and MAFP against a panel of serine hydrolases, offering a quantitative comparison of their potency and selectivity. Lower IC50 values indicate higher potency.
| Enzyme Target | Enzyme Family | This compound IC50 (nM) | MAFP IC50 (nM) |
| FAAH | Amidase | Data not available | Low nanomolar range[1] |
| PLA2 | Lipase | Data not available | Low nanomolar range[1] |
| ABHD6 | Lipase | Inhibited[2][3] | Data not available |
| LYPLA1/2 | Thioesterase | Inhibited[2][3] | Data not available |
| APEH | Peptidase | Inhibited[2][3] | Data not available |
| CTSA | Peptidase | Inhibited[2][3] | Data not available |
| PRCP | Peptidase | Inhibited[2][3] | Data not available |
| AADACL1 | Lipase/Phospholipase | Inhibited[2][3] | Data not available |
| ESD | Lipase/Phospholipase | Inhibited[2][3] | Data not available |
| PAFAH2 | Lipase/Phospholipase | Inhibited[2][3] | Data not available |
| LYPLA3 | Lipase/Phospholipase | Inhibited[2][3] | Data not available |
| ABHD11 | Uncharacterized | Inhibited[2][3] | Data not available |
| ABHD13 | Uncharacterized | Inhibited[2][3] | Data not available |
| BAT5 | Uncharacterized | Inhibited[2][3] | Data not available |
Experimental Protocols
The primary method for determining the selectivity of inhibitors like this compound and MAFP across the serine hydrolase superfamily is Competitive Activity-Based Protein Profiling (ABPP) . This technique utilizes an active site-directed probe to label a broad range of active enzymes in a complex proteome. Inhibitor selectivity is then assessed by its ability to block probe labeling of specific enzymes.
Detailed Protocol for In-Gel Competitive ABPP
This protocol outlines the steps for a gel-based competitive ABPP experiment to assess inhibitor selectivity against serine hydrolases.
Materials:
-
Cell or tissue lysate
-
Test inhibitor (e.g., this compound, MAFP) dissolved in DMSO
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Proteome Preparation:
-
Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Normalize all samples to the same protein concentration (typically 1 mg/mL).
-
-
Inhibitor Incubation:
-
Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes at 37°C) to allow for target engagement.
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., FP-Rhodamine at a final concentration of 1 µM) to each reaction.
-
Incubate for a specific time (e.g., 30 minutes at 37°C) to allow the probe to label active serine hydrolases that are not blocked by the inhibitor.
-
-
Quenching and Sample Preparation:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Separate the proteins by SDS-PAGE.
-
-
In-Gel Fluorescence Scanning:
-
Visualize the fluorescently labeled enzymes directly in the gel using a fluorescence scanner.
-
The intensity of the fluorescent bands corresponds to the activity of the respective serine hydrolases. A decrease in band intensity in the inhibitor-treated lanes compared to the control indicates inhibition.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each band.
-
Determine the IC50 value for each inhibited enzyme by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualizations
Experimental Workflow for Competitive ABPP
Caption: Workflow for assessing inhibitor selectivity using competitive ABPP.
Endocannabinoid Signaling Pathway Involving FAAH
Caption: Inhibition of FAAH by this compound in the endocannabinoid signaling pathway.
References
Benchmarking AA26-9: A Comparative Guide to an Investigational Serine Hydrolase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational enzyme inhibitor AA26-9 against established inhibitors of the serine hydrolase superfamily. This document outlines the inhibitory profile of this compound, presents its performance alongside well-characterized inhibitors, and provides detailed experimental protocols for comparative analysis.
This compound is recognized as a potent, broad-spectrum serine hydrolase inhibitor with a unique 1,2,3-triazole urea (B33335) scaffold.[1] It operates through covalent modification of the active site serine residue of its target enzymes.[2] Its inhibitory action extends across multiple subclasses of serine hydrolases, including lipases, peptidases, and thioesterases, affecting approximately one-third of the more than 40 serine hydrolases found in T-cells.[3][4]
Quantitative Comparison of Inhibitor Potency
For the purpose of this guide, we will compare the activity of this compound with the following well-established inhibitors:
-
Orlistat: A potent inhibitor of pancreatic and gastric lipases.
-
URB597: A selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).
-
JZL184: A potent and selective inhibitor of Monoacylglycerol Lipase (B570770) (MAGL).
The following tables summarize the available quantitative data for these inhibitors.
| Inhibitor | Target Enzyme | IC50 Value | Inhibition Mechanism |
| This compound | Broad-spectrum Serine Hydrolases (e.g., FAAH, LYPLA1, LYPLA2) | Data not publicly available | Covalent |
| Orlistat | Pancreatic Lipase | ~0.2 µM | Covalent |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | 3-5 nM | Covalent |
| JZL184 | Monoacylglycerol Lipase (MAGL) | ~8 nM | Irreversible |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used in inhibitor profiling, the following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of enzyme inhibition. Below are protocols for key experiments relevant to benchmarking this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the potency and selectivity of an inhibitor against a wide range of enzymes in a complex biological sample.
Materials:
-
Cell or tissue lysate
-
Test inhibitor (e.g., this compound) and control inhibitors
-
Activity-based probe (e.g., FP-biotin)
-
SDS-PAGE gels and buffers
-
Streptavidin-HRP and chemiluminescent substrate (for biotinylated probes) or fluorescence scanner (for fluorescent probes)
Procedure:
-
Prepare cell or tissue lysates at a protein concentration of 1 mg/mL.
-
Pre-incubate aliquots of the lysate with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Add the activity-based probe to each lysate and incubate for a further 30 minutes at room temperature.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
For biotinylated probes, transfer the proteins to a PVDF membrane and probe with streptavidin-HRP followed by a chemiluminescent substrate. For fluorescent probes, visualize the gel using a fluorescence scanner.
-
Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration and calculate IC50 values.
Pancreatic Lipase Activity Assay
This assay is used to determine the inhibitory activity of compounds against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase
-
Substrate solution (e.g., p-nitrophenyl palmitate)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test inhibitor (e.g., this compound, Orlistat)
-
96-well microplate reader
Procedure:
-
Prepare a working solution of pancreatic lipase in the assay buffer.
-
Add the assay buffer, substrate solution, and varying concentrations of the test inhibitor to the wells of a 96-well plate.
-
Initiate the reaction by adding the pancreatic lipase solution to each well.
-
Incubate the plate at 37°C and monitor the absorbance at 405 nm at regular intervals.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of FAAH.
Materials:
-
Recombinant human FAAH
-
FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 9.0)
-
Test inhibitor (e.g., this compound, URB597)
-
96-well black microplate and fluorescence reader
Procedure:
-
Prepare a working solution of FAAH in the assay buffer.
-
Add the assay buffer and varying concentrations of the test inhibitor to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the FAAH substrate to each well.
-
Immediately measure the fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
Conclusion
This compound is a valuable research tool for studying the roles of serine hydrolases in various biological processes due to its broad-spectrum inhibitory activity. While specific quantitative data on its potency against individual enzymes is limited in publicly accessible literature, the provided protocols and comparative data with established inhibitors offer a robust framework for its further investigation. The use of competitive activity-based protein profiling is particularly recommended for characterizing the full inhibitory landscape of this compound. As research progresses, a more detailed understanding of the specific enzymatic targets and the functional consequences of their inhibition by this compound will undoubtedly emerge.
References
Validating the On-Target Effects of AA26-9: A Comparative Guide to Established and Novel Model Systems
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of model systems for validating the on-target effects of AA26-9, a potent, broad-spectrum serine hydrolase inhibitor. We present detailed experimental protocols, data presentation strategies, and visualizations to aid in the selection of the most appropriate model for your research needs.
This compound is a powerful research tool that covalently modifies the active site serine of a wide range of serine hydrolases, a diverse class of enzymes implicated in numerous physiological and pathological processes.[1][2][3] Validating the on-target engagement of this compound in a biologically relevant context is crucial for interpreting experimental results and advancing its potential therapeutic applications. This guide compares the well-established immortalized T-cell line model with a novel, more physiologically relevant patient-derived organoid system for this purpose.
Comparison of Model Systems: Immortalized T-Cell Lines vs. Patient-Derived Organoids
The choice of a model system is critical for the successful validation of a small molecule inhibitor. While immortalized cell lines, such as Jurkat T-cells, have been instrumental in the initial characterization of serine hydrolase inhibitors, they lack the cellular heterogeneity and complex microenvironment of native tissues.[1][2] Patient-derived organoids (PDOs) have emerged as a superior alternative, offering a three-dimensional, multicellular in vitro model that more accurately recapitulates the in vivo environment.[1][2][4]
| Feature | Immortalized T-Cell Lines (e.g., Jurkat) | Patient-Derived Organoids (PDOs) |
| Physiological Relevance | Low to moderate; 2D monoculture, genetically drifted from primary cells. | High; 3D multicellular structures, preserve genetic and morphological characteristics of the original tissue.[1][2] |
| Cellular Heterogeneity | Low; homogenous population of a single cell type. | High; contain multiple cell types present in the tissue of origin.[2][4] |
| Predictive Accuracy | Moderate; may not accurately predict in vivo efficacy and toxicity. | High; drug responses in PDOs often correlate well with clinical outcomes.[5] |
| Culture Complexity & Cost | Low; relatively simple and inexpensive to culture. | High; require more specialized and costly culture conditions. |
| Scalability for HTS | High; easily scalable for high-throughput screening. | Moderate to high; can be scaled for screening, though more complex than 2D cultures.[1] |
| Throughput | High | Lower than 2D cell lines. |
Visualizing the Molecular Mechanism and Experimental Approach
To understand the validation process, it is essential to visualize both the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of this compound action on serine hydrolases.
Caption: Workflow for validating this compound on-target effects.
Caption: Comparison of T-cell lines and organoids.
Detailed Experimental Protocols
The core methodology for validating the on-target effects of this compound is competitive activity-based protein profiling (ABPP).[6] This technique utilizes a broad-spectrum, tagged probe that covalently labels the active site of serine hydrolases. By pre-incubating the proteome with this compound, the on-target enzymes will be occupied and thus show reduced labeling by the probe.
I. Cell/Organoid Culture and Treatment
A. Immortalized T-Cell Lines (e.g., Jurkat)
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or DMSO as a vehicle control for 4 hours.[7]
B. Patient-Derived Organoids (PDOs)
-
Establish and culture PDOs from patient tissue according to established protocols for the specific tissue type (e.g., colorectal, pancreatic). This typically involves embedding minced tissue in Matrigel and culturing in a specialized organoid growth medium.
-
Once organoids have reached a suitable size, treat them with varying concentrations of this compound or DMSO vehicle control for a predetermined time (e.g., 24 hours).
II. Proteome Harvesting
-
Pellet the T-cells or collect the organoids from the Matrigel (using a cell recovery solution).
-
Wash the pellets twice with cold phosphate-buffered saline (PBS).
-
Lyse the cells/organoids in a lysis buffer (e.g., 20 mM HEPES pH 7.2, 2 mM DTT, 1 mM MgCl2) containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
III. Competitive Activity-Based Protein Profiling (ABPP)
-
Dilute the proteomes to a final concentration of 1 mg/mL in the lysis buffer.
-
Incubate the proteomes with a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate (FP) probe tagged with a fluorophore (e.g., TAMRA-FP for gel-based analysis) or biotin (B1667282) (e.g., FP-biotin for MS-based analysis).[6] A typical probe concentration is 1 µM.
-
Incubate for 30 minutes at room temperature.
IV. Data Analysis
A. Gel-Based Analysis
-
Quench the labeling reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
A reduction in fluorescence intensity in the this compound-treated lanes compared to the DMSO control indicates on-target engagement.
B. Mass Spectrometry-Based Analysis
-
For biotin-tagged probes, enrich the labeled proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the labeled peptides to determine the specific serine hydrolases inhibited by this compound and the extent of inhibition.
Expected Quantitative Data
The results from these experiments can be summarized to compare the on-target effects of this compound in both model systems.
| Target Serine Hydrolase | Model System | This compound IC50 (µM) - Gel-Based | % Inhibition at 10 µM - MS-Based |
| FAAH | T-Cell Line | Expected Value | Expected Value |
| Organoid | Expected Value | Expected Value | |
| ABHD6 | T-Cell Line | Expected Value | Expected Value |
| Organoid | Expected Value | Expected Value | |
| LYPLA1 | T-Cell Line | Expected Value | Expected Value |
| Organoid | Expected Value | Expected Value | |
| CTSA | T-Cell Line | Expected Value | Expected Value |
| Organoid | Expected Value | Expected Value | |
| (...other identified targets) |
Note: The table should be populated with experimental data. IC50 values can be determined from dose-response curves in the gel-based assay, while percent inhibition is calculated from the relative abundance of target peptides in the MS-based analysis.
Conclusion
Validating the on-target effects of this compound is a critical step in its characterization as a chemical probe. While immortalized T-cell lines provide a rapid and scalable system for initial validation, patient-derived organoids offer a more physiologically relevant model that can provide deeper insights into the inhibitor's effects in a tissue-like context. The choice of model system will depend on the specific research question, available resources, and desired level of biological complexity. The detailed protocols and comparative framework provided in this guide will enable researchers to design and execute robust validation studies for this compound and other serine hydrolase inhibitors.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. biocompare.com [biocompare.com]
- 3. stemcell.com [stemcell.com]
- 4. Novel organoid model in drug screening: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Organoids in Drug Screening: Current Perspectives and Future Directions [icbcongress.com]
- 6. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of the Serine Hydrolase Inhibitor AA26-9 Across Diverse Cancer Cell Lines
A Comprehensive Analysis for Researchers and Drug Development Professionals
The quest for novel therapeutic agents that can effectively target cancer cells while minimizing off-target effects is a central focus of modern drug discovery. Among the promising classes of molecules are serine hydrolase inhibitors, which target a large and functionally diverse enzyme family implicated in various pathological processes, including cancer. This guide provides a comparative study of AA26-9, a potent, broad-spectrum serine hydrolase inhibitor, across different cancer cell lines.
This compound is a synthetic compound built on a piperazine (B1678402) scaffold, known to irreversibly inhibit a wide range of serine hydrolases by covalent carbamoylation of the active site serine nucleophile.[1] Its targets include enzymes from various subclasses such as lipases/phospholipases (e.g., AADACL1, ABHD6), peptidases, and thioesterases.[2] Notably, this compound has been shown to inhibit approximately one-third of the more than 40 serine hydrolases detected in immortalized T cell lines.[2] This broad activity profile suggests its potential as an anti-cancer agent by simultaneously disrupting multiple signaling pathways crucial for tumor progression.
This guide presents a summary of the available quantitative data on the effects of inhibiting key targets of this compound in different cancer cell lines, detailed experimental protocols for relevant assays, and visualizations of the implicated signaling pathways to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Data Presentation: A Comparative Overview
Direct comparative studies of this compound across a wide panel of cancer cell lines with quantitative metrics like IC50 values are not extensively available in the public domain. However, by examining the effects of inhibiting its specific and well-characterized targets, such as α/β-hydrolase domain-containing 6 (ABHD6) and Arylacetamide deacetylase-like 1 (AADACL1), we can infer the potential cell line-specific efficacy of this compound.
| Target Enzyme | Cell Line | Cancer Type | Observed Effect of Inhibition | Quantitative Data |
| ABHD6 | SW480, RKO | Colorectal Cancer | Decreased cell proliferation and migration, G0/G1 cell cycle arrest.[3][4][5] | Overexpression of ABHD6 was shown to significantly inhibit cell proliferation in vitro.[4] |
| A549, SPC-A-1 (NSCLC) | Non-Small Cell Lung Cancer | Reduced migration and invasion.[6][7][8] | Inhibition of ABHD6 by WWL70 or KT203 significantly decreased MAG hydrolase activity in cell extracts.[8] | |
| PC-3 | Prostate Cancer | --- | High expression of ABHD6 is found in this cell line.[3] | |
| U2OS | Osteosarcoma | --- | High expression of ABHD6 is found in this cell line.[3] | |
| Jurkat | T-cell Leukemia | --- | High expression of ABHD6 is found in this cell line.[3] | |
| AADACL1 | PC3, DU145 | Prostate Cancer | Impaired migration, invasion, and serum-free survival.[9] | Treatment with the AADACL1 inhibitor JW480 (1 µM) for 48 hours significantly reduced migration and invasion.[9] |
Experimental Protocols
To aid in the replication and further investigation of the effects of this compound and other serine hydrolase inhibitors, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
This chemical proteomics technique is used to identify the targets of an inhibitor and assess its potency and selectivity directly in a complex proteome.
Materials:
-
Cancer cell lines of interest
-
This compound (or other inhibitors)
-
Activity-based probe (e.g., a fluorophosphonate probe with a reporter tag like a fluorophore or biotin)
-
Lysis buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner or mass spectrometer
Procedure:
-
In situ labeling: Treat cultured cells with varying concentrations of the inhibitor (e.g., this compound) or vehicle (DMSO) for a specific duration (e.g., 4 hours).
-
Lyse the cells to prepare a proteome lysate.
-
Incubate the lysate with a broad-spectrum serine hydrolase activity-based probe. The probe will covalently label the active sites of serine hydrolases that were not inhibited by the pre-treatment.
-
Gel-based analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner. A decrease in the fluorescence signal for a specific protein band in the inhibitor-treated sample compared to the control indicates that the protein is a target of the inhibitor.
-
-
Mass spectrometry-based analysis (for target identification):
-
If the probe contains a biotin (B1667282) tag, enrich the labeled proteins using streptavidin beads.
-
Digest the enriched proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the specific protein targets.
-
Signaling Pathways and Mechanistic Insights
The anti-cancer effects of this compound are mediated through the inhibition of various serine hydrolases, which in turn modulate critical signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate the known or inferred signaling pathways affected by the inhibition of key this compound targets in different cancer contexts.
In colorectal cancer cells, ABHD6 has been shown to act as a tumor suppressor by negatively regulating the PI3K/AKT signaling pathway.[3][4][5] Inhibition of ABHD6 by this compound would therefore be predicted to disinhibit this pathway, potentially promoting proliferation. This highlights the context-dependent nature of targeting serine hydrolases.
References
- 1. Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cqb.pku.edu.cn [cqb.pku.edu.cn]
- 4. ABHD6 suppresses colorectal cancer progression via AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced monoacylglycerol lipolysis by ABHD6 promotes NSCLC pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced monoacylglycerol lipolysis by ABHD6 promotes NSCLC pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Unidentified Laboratory Chemicals
Since "AA26-9" does not correspond to a publicly documented chemical substance, this guide provides a comprehensive framework for the proper disposal of unidentified chemicals, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of chemical waste.[1][2] The Environmental Protection Agency (EPA) and other regulatory bodies have established guidelines to mitigate the risks associated with hazardous materials.[2] Improper disposal can lead to environmental contamination, significant fines, and potential legal action.[2]
Immediate Safety Protocol for Unidentified Chemicals
The discovery of an unlabeled or unidentifiable chemical container necessitates a cautious and systematic approach. Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes with unknown identities.[1] Disposal companies will not accept unknown chemicals without proper analysis, which can be a costly and time-consuming process.[1]
Step 1: Preliminary In-Lab Investigation
Before contacting Environmental Health & Safety (EHS), laboratory personnel should make every effort to identify the substance to prevent unnecessary costs and procedures.[1]
-
Consult with Colleagues: Inquire with other researchers, the Principal Investigator (PI), or the lab manager who might recognize the container or its associated experiment.[1]
-
Review Laboratory Notebooks: Cross-reference the date, location, and type of container with laboratory notebooks or experimental records.[1]
-
Examine Surrounding Reagents: The waste product is likely derived from fresh reagents stored in the same area.[1]
Step 2: Contact Environmental Health & Safety (EHS)
If the substance remains unidentified after the initial investigation, the next critical step is to contact your institution's EHS department. EHS personnel are trained to manage such situations and will guide you through the necessary procedures.[1][3]
General Chemical Waste Disposal Procedures
Once a chemical is identified, or if you are establishing a general disposal plan, the following procedures, based on common laboratory practices, should be followed.
Segregation of Chemical Waste:
Proper segregation is crucial to prevent dangerous reactions.[4][5] Chemical waste should be separated at the source into categories such as:
-
Acids and bases[6]
-
Organic solvents[4]
-
Oxidizers and reducing agents[6]
-
Water-reactive substances[6]
-
Heavy metals[4]
-
Cyanides and sulfides[6]
Waste Container Selection and Labeling:
-
Container Compatibility: Always use containers that are compatible with the chemical waste being stored.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), the approximate percentage of each component, and the date of waste generation.[3][5][7] Your institution's EHS office can provide standardized hazardous waste tags.[8]
-
Container Integrity: Ensure containers are in good condition, with no leaks or cracks, and are kept closed except when adding waste.[7][9]
Storage of Chemical Waste:
-
Satellite Accumulation Areas (SAAs): Waste should be stored in designated SAAs at or near the point of generation.[7][10] These areas must be under the control of laboratory personnel.[7]
-
Secondary Containment: All liquid chemical waste containers must be stored in secondary containment, such as a plastic tray, to contain any potential leaks or spills.[11][12]
-
Volume Limits: There are limits to the amount of hazardous waste that can be accumulated in an SAA. Typically, this is up to 55 gallons of hazardous waste or one quart of acutely hazardous waste.[10][13]
Requesting Waste Pickup:
Once a waste container is full, a pickup must be requested from your institution's EHS department.[11] EHS will then ensure the waste is transported and disposed of in compliance with all regulations.[3][7]
Quantitative Data Summary for Common Laboratory Waste Streams
While specific quantitative data for "this compound" is unavailable, the following table summarizes general guidelines for common laboratory chemical waste.
| Waste Category | Key Disposal Considerations | Prohibited Actions |
| Organic Solvents | Collect in designated, properly labeled, and sealed waste containers. Do not mix incompatible solvents.[1] | Do not dispose of down the drain. Evaporation is not an acceptable method of disposal.[1][8] |
| Acids and Bases | Concentrated acids and bases should be collected in their original containers if possible.[11] Dilute solutions (less than 10% v/v) with a pH between 7-9 may be eligible for drain disposal with copious amounts of water, pending EHS approval.[11] | Do not mix concentrated acids and bases. Do not dispose of solutions containing solvents or metals down the drain.[11] |
| Solid Chemical Waste | Collect non-hazardous solid waste in a designated container. Chemically contaminated sharps must be placed in a puncture-resistant sharps container.[1] | Do not dispose of hazardous solid waste in the regular trash.[3] |
| Empty Chemical Containers | Thoroughly empty all contents. The first rinse of a container that held a hazardous chemical must be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected. Obliterate or remove labels before disposing of the container.[11] | Do not dispose of containers with remaining solids or sludge as regular trash.[11] |
Experimental Protocols and Workflows
As no specific experimental protocols for "this compound" could be found, a generalized workflow for handling an unidentified chemical is provided below.
Caption: Decision workflow for the safe handling and disposal of an unidentified laboratory chemical.
This logical diagram outlines the necessary steps from the discovery of an unknown chemical to its final, safe disposal, emphasizing the critical decision points and the role of the Environmental Health & Safety department. By adhering to these procedures, researchers and laboratory professionals can ensure a safe working environment and maintain compliance with all relevant regulations.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Chemical Waste – EHS [ehs.mit.edu]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Personal protective equipment for handling AA26-9
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the serine hydrolase inhibitor AA26-9, including operational protocols.
This document provides critical safety and logistical information for the handling of this compound, a potent and broad-spectrum serine hydrolase inhibitor. While a Safety Data Sheet (SDS) from AbMole BioScience indicates that this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[1] The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Although not classified as hazardous, appropriate personal protective equipment should be worn at all times when handling this compound to minimize exposure risk.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Prevents inhalation of potentially harmful dust or vapors. |
In the event of accidental contact, follow these first aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1]
Physical and Chemical Properties
| Property | Data |
| Molecular Formula | C₇H₁₀N₄O[2][3][4][5] |
| Molecular Weight | 166.18 g/mol [2][3][4][5] |
| Appearance | White to off-white solid[2][6] |
| Purity | >98%[6] |
| Solubility | Soluble in DMSO.[6] Water ≥ 80 mg/mL, DMSO 80 mg/mL (at 25°C).[5] |
| Relative Density | 1.42 g/cm³ (Predicted)[2] |
| Toxicological Data | Not thoroughly studied.[1] |
| Carcinogenicity | Not listed by NTP, IARC, or OSHA.[1] |
Operational Plans: Storage and Handling
Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring user safety.
Storage:
-
Powder: Store at -20°C for the long term (up to 3 years).[2][4][5] For short-term storage (days to weeks), 0-4°C is acceptable.[6] Keep in a dry, dark place.[6]
-
In Solvent: Store stock solutions at -80°C for up to one year.[2][7] Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.[2]
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
When preparing solutions, sonication or gentle heating can be used to aid dissolution if precipitation occurs.[7]
-
For in vivo experiments, it is recommended to prepare fresh solutions daily.[7]
Experimental Protocols
The following provides a general methodology for a common in vitro application of this compound. For specific experimental designs, it is recommended to consult published literature citing the use of this compound.
In Vitro Cell-Based Assay for Serine Hydrolase Inhibition:
This protocol describes a competitive activity-based protein profiling (ABPP) experiment.
-
Cell Culture: Culture cells (e.g., immortalized T cell lines) under standard conditions.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound (e.g., 20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).[2][4][7]
-
Cell Lysis: After incubation, harvest and lyse the cells.
-
Proteome Separation: Separate the cell lysate into soluble and membrane fractions.[4]
-
Competitive ABPP: Analyze the fractions by competitive gel-based ABPP to assess the inhibition of serine hydrolases.[2][4][7]
Disposal Plan
As this compound is not classified as a hazardous substance, disposal procedures should follow institutional guidelines for non-hazardous chemical waste. However, given the limited toxicological data, a cautious approach is warranted.
Waste Disposal Steps:
-
Collection: Collect waste this compound (solid and solutions) in a dedicated, clearly labeled, and sealed container.
-
Labeling: Label the container as "Non-hazardous chemical waste" and include the full chemical name "this compound".
-
Storage of Waste: Store the waste container in a designated and secure area.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash without consulting your EHS department.
-
Contaminated Materials: Dispose of any materials contaminated with this compound (e.g., pipette tips, gloves) as non-hazardous laboratory waste, unless institutional policy dictates otherwise.
Visualized Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. abmole.com [abmole.com]
- 2. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. This compound|CAS 1312782-34-5|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
